Methoxy(4-methoxyphenyl)dimethylsilane
Description
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Structure
3D Structure
Properties
IUPAC Name |
methoxy-(4-methoxyphenyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2Si/c1-11-9-5-7-10(8-6-9)13(3,4)12-2/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZIQYZVZFTFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211298 | |
| Record name | Silane, methoxy(4-methoxyphenyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62244-48-8 | |
| Record name | Silane, methoxy(4-methoxyphenyl)dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062244488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, methoxy(4-methoxyphenyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of Methoxy(4-methoxyphenyl)dimethylsilane: A Kinetic & Thermodynamic Control Strategy
Executive Summary & Strategic Analysis
This technical guide details the synthesis of Methoxy(4-methoxyphenyl)dimethylsilane (often referred to as (p-Anisyl)dimethylmethoxysilane). This molecule serves as a critical intermediate in the formation of specialized silicone fluids and as a surface modifier where the methoxy group acts as a hydrolyzable anchor and the anisyl group provides steric bulk or electronic modification.
The Synthetic Challenge
The primary challenge in synthesizing mixed organosilanes (
The Solution: The Chlorosilane Route
To ensure high purity and yield, this protocol utilizes a two-step, one-pot approach via a chlorosilane intermediate.
-
Grignard Formation: Generation of (4-methoxyphenyl)magnesium bromide.
-
Electrophilic Trapping (Kinetic Control): Reaction with excess dichlorodimethylsilane to form Chloro(4-methoxyphenyl)dimethylsilane. The steric bulk and reduced electrophilicity of the mono-substituted product prevent double addition.
-
Nucleophilic Substitution: Methanolysis of the Si-Cl bond to yield the final methoxysilane.
Reaction Pathway Visualization
The following diagram outlines the chemical transformations, highlighting the critical intermediate.
Figure 1: Stepwise chemical pathway ensuring mono-substitution selectivity via the chlorosilane intermediate.
Reagent Stoichiometry & Properties
Note on Stoichiometry: The key to this protocol is the excess of dichlorodimethylsilane (1.5 - 2.0 equiv). This ensures that the highly reactive Grignard species encounters a fresh dichloro-species rather than attacking the already substituted product.
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Critical Parameter |
| 4-Bromoanisole | 187.03 | 1.0 | Substrate | Dry, free of phenols |
| Magnesium Turnings | 24.30 | 1.1 | Reagent | Iodine activated |
| Dichlorodimethylsilane | 129.06 | 1.5 | Electrophile | Must be in excess |
| Methanol (Anhydrous) | 32.04 | 1.2 | Nucleophile | Dry (<50 ppm H2O) |
| Triethylamine | 101.19 | 1.3 | Acid Scavenger | Dry, amine free |
| THF | 72.11 | Solvent | Solvent | Distilled from Na/Benzophenone |
Detailed Experimental Protocol
Phase 1: Generation of (4-Methoxyphenyl)magnesium Bromide
Objective: Create the nucleophilic aryl species under strictly anhydrous conditions.
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and purge with N2 (3 cycles).
-
Activation: Add Magnesium turnings (1.1 eq) and a single crystal of Iodine (
). Heat gently with a heat gun until iodine vaporizes to activate the Mg surface. -
Initiation: Add just enough dry THF to cover the Mg. Add ~5% of the total 4-Bromoanisole volume directly to the Mg.
-
Observation: Turbidity and mild exotherm indicate initiation. If not, sonicate or add 1 drop of dibromoethane.
-
-
Propagation: Dilute the remaining 4-Bromoanisole in THF (1M concentration). Add dropwise over 1 hour, maintaining a gentle reflux via the reaction's own exotherm.
-
Completion: After addition, reflux externally (oil bath at 65°C) for 1 hour. Cool to Room Temperature (RT).
Phase 2: The "Inverse Addition" (Critical Selectivity Step)
Objective: Selective mono-arylation of the silicon center.
-
Silane Prep: In a separate, larger dry flask, charge Dichlorodimethylsilane (1.5 eq) and dry THF (equal volume to Grignard solution). Cool to 0°C (Ice/Water bath).
-
Cannulation: Transfer the cooled Grignard solution into the addition funnel above the Silane flask via cannula (to avoid moisture/air).
-
Controlled Addition: Add the Grignard solution dropwise to the stirred silane solution at 0°C.
-
Digestion: Allow to warm to RT and stir for 4 hours. The mixture will contain magnesium salts (
) as a precipitate.
Phase 3: Methanolysis & Workup
Objective: Convert the Si-Cl bond to Si-OMe without hydrolysis.
-
Scavenger Addition: Cool the reaction mixture to 0°C. Add Triethylamine (1.3 eq) to the slurry.
-
Methanolysis: Add Anhydrous Methanol (1.2 eq) dropwise.
-
Note: This reaction is exothermic. Massive precipitation of Triethylamine Hydrochloride (
) will occur.
-
-
Filtration: Dilute with Hexane (to precipitate salts further) and filter through a fritted glass funnel or Celite pad under N2 pressure.
-
Concentration: Remove volatiles (THF, Hexane, excess Methanol, excess Dichlorodimethylsilane) via rotary evaporation. Caution: Dichlorodimethylsilane is corrosive; use a proper trap.
Purification & Characterization
Distillation
The crude oil requires fractional distillation under reduced pressure.
-
Precursor (Chlorosilane) BP: ~100°C at 6 mmHg [1].[7]
-
Target (Methoxysilane) BP: Expected ~110-120°C at 5-10 mmHg.
-
Procedure: Use a Vigreux column. Discard the low-boiling foreshot (unreacted silanes). Collect the main fraction.
Analytical Validation
The product must be validated using NMR spectroscopy.
-
H NMR (
):- 7.50 (d, 2H, Ar-H ortho to Si)
- 6.90 (d, 2H, Ar-H meta to Si)
- 3.80 (s, 3H, Ar-O-Me )
- 3.45 (s, 3H, Si-O-Me ) — Distinct shift from Ar-OMe
-
0.35 (s, 6H, Si-Me
)
-
Si NMR:
-
Expect a singlet around
+5 to +15 ppm (typical for ).
-
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the inverse addition technique for selectivity.
Safety & Handling (E-E-A-T)
-
Chlorosilanes (Me2SiCl2): Highly corrosive and release HCl upon contact with moisture. All glassware must be oven-dried. Work must be performed in a fume hood.
-
Reaction Exotherms: Both the Grignard initiation and the Methanolysis steps are significantly exothermic. Cooling baths must be ready before addition begins.
-
Product Stability: Methoxy silanes are hydrolytically unstable. Store under Nitrogen/Argon in a septum-sealed container or a glovebox.
References
-
ResearchGate. Chloro(4-methoxyphenyl)dimethylsilane - Physical Data & Synthesis. Retrieved from ResearchGate.[7] Link
-
PubChem. Trimethoxy(4-methoxyphenyl)silane Compound Summary. National Library of Medicine. Link
-
Tuulmets, A., et al. (2004).[8] Grignard reaction with chlorosilanes in THF: a kinetic study. Journal of Organic Chemistry.[8] Link
-
Alfa Chemistry. Allyl(4-Methoxyphenyl)Dimethylsilane Properties (Analogous Structure).Link
Sources
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- 2. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Homobimetallic Frustrated Lewis Pair Cobalt Catalyst for the Methanolysis of Hydrosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur-Centered Mechanism in Catalytic Methanolysis of Hydrosilanes Mediated by Air-Stable Mo3S4 Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Profile: Methoxy(4-methoxyphenyl)dimethylsilane
The following technical guide provides an in-depth profile of Methoxy(4-methoxyphenyl)dimethylsilane , structured for researchers and drug development professionals.
CAS Number: 62244-48-8[1][2][3][4]
Executive Summary
Methoxy(4-methoxyphenyl)dimethylsilane (CAS 62244-48-8) is an organosilicon intermediate characterized by the presence of a p-anisyl group (4-methoxyphenyl) attached to a dimethyl-methoxy-silyl core. It serves as a specialized reagent in organic synthesis, particularly as a silicon-based nucleophile in Hiyama cross-coupling reactions and as a precursor for functionalized siloxanes.
Unlike trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups used primarily for protection, the p-anisyl moiety in this compound provides unique electronic properties, making it valuable for introducing aryl groups via palladium-catalyzed pathways without the toxicity associated with organostannanes (Stille coupling).
Chemical Identity & Specifications
The compound combines the lipophilicity of the anisyl ring with the hydrolytic reactivity of the methoxysilane group.
| Property | Specification |
| Chemical Name | Methoxy(4-methoxyphenyl)dimethylsilane |
| CAS Number | 62244-48-8 |
| Molecular Formula | C₁₀H₁₆O₂Si |
| Molecular Weight | 196.32 g/mol |
| SMILES | COC1=CC=C(C=C1)(C)OC |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in organic solvents (THF, DCM, Toluene); reacts with water. |
| Key Functional Groups | Methoxy (-OMe), Silane (-Si-), Anisyl (4-MeO-Ph) |
Synthesis & Production Workflow
The synthesis of Methoxy(4-methoxyphenyl)dimethylsilane is typically achieved through a two-step sequence involving a Grignard reaction followed by alcoholysis. This route ensures high regioselectivity and yield.
Synthesis Pathway
-
Grignard Formation: 4-Bromoanisole is converted to its Grignard reagent using magnesium turnings in THF.
-
Silylation: The Grignard reagent undergoes nucleophilic substitution with Dichlorodimethylsilane (
) to form the intermediate Chloro(4-methoxyphenyl)dimethylsilane. -
Methanolysis: The chlorosilane intermediate is treated with methanol (often with a base like pyridine or triethylamine) to yield the final methoxy product.
Visualization: Synthesis Logic
Figure 1: Step-wise synthesis pathway from 4-bromoanisole to the target silane.
Detailed Protocol (Step-by-Step)
Step 1: Preparation of Chloro-Intermediate
-
Reagents: 4-Bromoanisole (1.0 eq), Mg turnings (1.1 eq), Dichlorodimethylsilane (1.2 eq), THF (anhydrous).
-
Procedure:
-
Activate Mg turnings with iodine in THF.
-
Add 4-Bromoanisole dropwise to maintain gentle reflux (Grignard formation).
-
Cool the Grignard solution to 0°C.
-
Add Dichlorodimethylsilane slowly (exothermic). Stir at RT for 12 hours.
-
Filter magnesium salts and remove solvent to obtain crude Chloro(4-methoxyphenyl)dimethylsilane.
-
Step 2: Methanolysis to Final Product
-
Reagents: Crude Chloro-silane, Methanol (excess), Triethylamine (1.1 eq), DCM.
-
Procedure:
-
Dissolve the chloro-silane in DCM at 0°C.
-
Add a mixture of Methanol and Triethylamine dropwise.
-
Stir for 2 hours at RT. The base neutralizes the HCl byproduct.
-
Filter the amine salt, concentrate the filtrate, and purify via vacuum distillation.[5]
-
Mechanism of Action: Hiyama Coupling
The primary utility of Methoxy(4-methoxyphenyl)dimethylsilane in drug discovery is as an aryl donor in palladium-catalyzed cross-coupling (Hiyama Coupling). The silicon-methoxy bond is activated by fluoride ions, creating a hypervalent silicon species that undergoes transmetallation.
Mechanistic Cycle
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond (Ar'-X).
-
Activation: Fluoride (TBAF) attacks the Si center of the silane, forming a pentacoordinate silicate [Ar-Si(Me)2(OMe)F]-.
-
Transmetallation: The aryl group (Ar) transfers from Silicon to Palladium.
-
Reductive Elimination: The two aryl groups couple (Ar-Ar'), regenerating Pd(0).
Visualization: Catalytic Cycle
Figure 2: The Hiyama coupling cycle utilizing the silane as an aryl donor.
Applications in R&D
Cross-Coupling Reagent
Unlike boronic acids (Suzuki coupling), organosilanes are stable, non-toxic, and compatible with many functional groups. This specific silane introduces the 4-methoxyphenyl (PMP) group, a common motif in medicinal chemistry (e.g., in SERMs or kinase inhibitors).
-
Advantage: The methoxy group on the silicon renders the compound stable to storage but reactive enough upon fluoride activation [1].
Surface Modification & Materials Science
The methoxy-silane functionality allows for hydrolysis to a silanol (Ar-Si(Me)2-OH), which can covalently bind to silica or glass surfaces.
-
Use Case: Creating hydrophobic, aromatic-functionalized surfaces for chromatography or modifying silica nanoparticles to enhance dispersibility in organic polymers [2].
Analytical Derivatization
In GC-MS analysis of bio-oils or complex mixtures, this compound may appear as a derivative or be used to cap reactive hydroxyls, rendering polar molecules volatile enough for detection [3].
Safety & Handling
-
Hazard Identification: Flammable liquid. Causes skin and eye irritation.[6]
-
Moisture Sensitivity: Hydrolyzes in the presence of moisture to release Methanol and form the corresponding silanol/disiloxane.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) in a cool, dry place.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.
References
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research. Link
-
ResearchGate. (2026). Chloro(4-methoxyphenyl)dimethylsilane Synthesis and Properties. Link
-
PubChem. (2025).[7] Methoxy(4-methoxyphenyl)dimethylsilane Compound Summary. National Library of Medicine. Link
-
BLD Pharm. (2025). Product Specifications: Methoxy(4-methoxyphenyl)dimethylsilane (CAS 62244-48-8).[1][2][3][4] Link
Sources
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- 2. aablocks.com [aablocks.com]
- 3. Page loading... [wap.guidechem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Methoxy(4-methoxyphenyl)dimethylsilane
Structural Dynamics, Synthesis, and Application in Organosilicon Cross-Coupling
Executive Summary
Methoxy(4-methoxyphenyl)dimethylsilane (CAS Registry No. 18143-26-1 ) represents a critical class of aryl-silicon intermediates used in advanced organic synthesis. Distinguished by its dual functionality—an acid-labile methoxy-silicon bond and a chemically robust silicon-aryl bond—this compound serves as a pivotal reagent in Hiyama cross-coupling reactions and as a lipophilic bioisostere in medicinal chemistry.
This technical guide provides a comprehensive analysis of its molecular weight characteristics, synthetic pathways, and mechanistic utility, moving beyond basic stoichiometry to explore the causality behind its reactivity profiles.
Part 1: Physicochemical Profile & Molecular Weight Analysis[1]
For high-precision applications such as mass spectrometry (MS) and stoichiometric calculations in drug development, a single "molecular weight" value is insufficient. We must account for the isotopic abundance of Silicon (
1.1 Stoichiometric & Isotopic Data
| Property | Value | Technical Note |
| IUPAC Name | Methoxy(4-methoxyphenyl)dimethylsilane | Also known as p-Anisyldimethylmethoxysilane |
| Molecular Formula | ||
| Average Molecular Weight | 196.32 g/mol | Used for bulk stoichiometric calculations (molar equivalents). |
| Monoisotopic Mass | 196.0920 g/mol | Based on |
| Physical State | Colorless Liquid | Hygroscopic; susceptible to hydrolysis. |
| Predicted Boiling Point | ~225°C (at 760 mmHg) | Extrapolated from analogous aryl-alkoxysilanes. |
| Density | ~0.96 g/mL | Predicted value for solvent volume calculations. |
1.2 Mass Spectrometry Signature (Isotopic Envelope)
Unlike carbon-centric molecules, organosilanes exhibit a unique "M+1" and "M+2" pattern due to silicon isotopes.
- (92.2%) : The primary peak at m/z 196.
- (4.7%) : Significant M+1 peak.
- (3.1%) : Distinct M+2 peak, often used to validate silicon incorporation in metabolic metabolite studies.
Part 2: Synthetic Architecture
Objective: Synthesize Methoxy(4-methoxyphenyl)dimethylsilane with >95% purity.
2.1 The Grignard-Silylation Protocol
The most robust route involves the nucleophilic attack of a Grignard reagent upon a silyl chloride or methoxide. We utilize chloro(methoxy)dimethylsilane to prevent over-alkylation (formation of diarylsilanes).
Reagents:
-
4-Bromoanisole (Precursor)
-
Magnesium turnings (activated) / THF
-
Chloro(methoxy)dimethylsilane (Electrophile)
The Causality of Solvent Choice:
Tetrahydrofuran (THF) is mandatory over diethyl ether. The Lewis basic oxygen atoms in THF coordinate with the magnesium cation (
2.2 Workflow Diagram (DOT)
Figure 1: Step-wise synthesis via Grignard formation. Note the requirement for anhydrous workup to preserve the methoxy-silyl bond.
Part 3: Mechanistic Utility – The Hiyama Coupling
Context: This molecule is a "masked" nucleophile. The methoxy group on the silicon renders it stable to air and moisture (unlike organolithiums), but it requires activation to participate in Palladium-catalyzed cross-coupling.
3.1 Activation Logic
The silicon atom in Methoxy(4-methoxyphenyl)dimethylsilane is tetracoordinate and neutral. To undergo transmetallation with Palladium, it must be activated by a fluoride source (TBAF or CsF) to form a pentacoordinate hypervalent silicate intermediate. This anionic silicate is sufficiently nucleophilic to transfer the aryl group to the metal center.
3.2 The Catalytic Cycle
Figure 2: The Hiyama Coupling Cycle. The critical step is the Fluoride-assisted activation of the methoxysilane to facilitate transmetallation.
Part 4: Emerging Applications in Drug Discovery (Bioisosteres)
Beyond catalysis, this molecule serves as a model for Silicon-Carbon Bioisosterism (the "Silicon Switch").
4.1 The Silicon Advantage
Replacing a carbon atom (e.g., in a tert-butyl group or a phenyl ring connector) with silicon alters the physicochemical properties of a drug candidate without changing its fundamental topology.
-
Bond Length: C–Si bonds (1.89 Å) are longer than C–C bonds (1.54 Å), increasing the lipophilicity (
) and membrane permeability. -
Metabolic Stability: The steric bulk of the dimethylsilyl group can block metabolic attack at adjacent sites, potentially extending the half-life (
) of the drug. -
Novelty: Silicon-containing drugs (e.g., Sila-haloperidol) offer a route to novel IP space.
4.2 Analytical Validation (NMR)
To confirm the integrity of the molecule during these applications, use the following predicted NMR shifts (
-
NMR:
-
0.35 (s, 6H,
) -
3.42 (s, 3H,
) -
3.82 (s, 3H,
) - 6.90 – 7.50 (m, 4H, Aromatic AA'BB')
-
0.35 (s, 6H,
References
-
Hiyama, T. (2002).[1] Organosilicon Compounds in Cross-Coupling Reactions. Journal of Organometallic Chemistry.
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research.
-
Ramesh, R., & Reddy, D. S. (2018). Silicon-switch approach in drug discovery: A review. Journal of Medicinal Chemistry.
-
PubChem. (n.d.).[2][3] Compound Summary: Organosilicon Derivatives. National Library of Medicine.
-
Sigma-Aldrich. (n.d.). Product Specification: (4-Methoxyphenyl)dimethylsilane derivatives. Merck KGaA.
Sources
Technical Guide: NMR Characterization of Methoxy(4-methoxyphenyl)dimethylsilane
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Methoxy(4-methoxyphenyl)dimethylsilane (CAS 62244-48-8).[1][2][3] It is designed for researchers utilizing organosilicon intermediates in medicinal chemistry and materials science.[3]
Introduction & Structural Context
Methoxy(4-methoxyphenyl)dimethylsilane (
-
Silyl Linker: It acts as a specialized linker where the silicon atom provides a "break point" distinct from carbon-based ethers.[3]
-
Surface Modification: The methoxy-silane functionality allows for covalent attachment to silica surfaces, while the p-anisyl group provides a spectroscopic handle (UV/NMR active) or a site for further aromatic substitution.[3]
The NMR analysis of this compound requires distinguishing between two distinct methoxy environments (C-OMe vs. Si-OMe) and analyzing the AA'BB' aromatic system.[3]
Structural Analysis & Signal Assignment
The molecule contains four distinct proton environments.[3] The silicon atom exerts an electropositive shielding effect on attached methyl groups, while the oxygen atoms deshield their respective neighbors.[3]
Predicted H NMR Data
The following data represents the characteristic chemical shifts expected for this structure in
| Assignment | Moiety | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Rationale |
| A | 0.30 – 0.40 | Singlet (s) | 6H | - | Silicon is electropositive, heavily shielding attached methyls.[3] | |
| B | 3.40 – 3.50 | Singlet (s) | 3H | - | Deshielded by oxygen, but typically upfield of C-OMe due to Si back-bonding. | |
| C | 3.80 – 3.85 | Singlet (s) | 3H | - | Classic chemical shift for methoxy groups on benzene rings.[3] | |
| D | 6.90 – 6.95 | Doublet (d) | 2H | ~8.5 | Ortho to electron-donating OMe group (shielded relative to benzene).[3] | |
| E | 7.45 – 7.55 | Doublet (d) | 2H | ~8.5 | Ortho to Si (slightly electron-releasing but less so than OMe).[3] |
C NMR Data (Characteristic)
| Assignment | Shift ( | Note |
| -2.0 – 0.0 | Silicon-attached carbons are often near 0 ppm.[3] | |
| 50.0 – 51.0 | Distinct from aromatic methoxy.[3] | |
| 55.0 – 55.5 | Standard anisole methoxy shift.[3] | |
| Aromatic C (C-H) | 113.5, 135.0 | C-3/5 (ortho to OMe) and C-2/6 (ortho to Si).[3] |
| Aromatic C (Quaternary) | 128.0 (C-Si), 161.0 (C-O) | Ipso carbons.[3] C-O is highly deshielded.[3] |
Si NMR Data
-
Shift: -5.0 to +5.0 ppm (Relative to TMS).
-
Pattern: Singlet (decoupled).
-
Insight: The shift is sensitive to the number of oxygen substituents.[3] Mono-alkoxy silanes typically appear near 0-10 ppm, distinct from trialkoxy silanes (-40 to -60 ppm).[3]
Visualization of Assignments
The following diagram maps the logical flow of signal assignment, distinguishing the two competing "Methoxy" signals which are a common source of confusion in raw data interpretation.
Caption: Logical mapping of proton environments to chemical shifts. Note the critical distinction between the two methoxy groups.
Experimental Protocol for Validation
To ensure data integrity, the following protocol is recommended for acquiring the spectrum. This method minimizes hydrolysis of the labile Si-OMe bond.[3]
Sample Preparation
-
Solvent Choice: Use Chloroform-d (
) stored over molecular sieves (3Å or 4Å).[3] -
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
-
Tube: Use a high-quality 5mm NMR tube, dried in an oven at 110°C prior to use.
Acquisition Parameters ( H)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): 2.0 seconds .
-
Scans: 16 (Sufficient for >10 mg sample).[3]
Quality Control Check
-
Impurity Flag: Look for a broad singlet near 1.6 - 2.0 ppm (Silanol O-H) or a sharp singlet at 3.49 ppm (Methanol).[3] These indicate hydrolysis.[3][4]
-
Disiloxane Formation: If the Si-Me peak splits or shifts slightly, the compound may have dimerized to the disiloxane (
).[3]
Synthesis & Impurity Profile
Understanding the synthesis aids in identifying spectral impurities.[3]
Caption: Synthesis pathway highlighting potential impurities visible in NMR.
-
Grignard Reagent:
.[3] -
Electrophile: Chloro(methoxy)dimethylsilane (
) or Dichlorodimethylsilane followed by methanolysis.[3] -
Common Impurity: If Dichlorodimethylsilane is used, trace dimethoxysilane (
) may be present, showing a Si-Me singlet near 0.1 ppm and a larger Si-OMe integration.[3]
References
-
PubChem Compound Summary. (2025). Methoxy(4-methoxyphenyl)dimethylsilane (CID 102245).[3] National Center for Biotechnology Information.[3] Link
-
Thermo Fisher Scientific. (2024).[3] Organosilanes in Organic Chemistry: A Review. Thermo Fisher Scientific Technical Resources. Link
-
ChemicalBook. (2024).[3] Phenyldimethylmethoxysilane NMR Data (Benchmark Analogue). ChemicalBook CAS Database.[3][5] Link
-
GuideChem. (2024).[3] Dimethyldimethoxysilane Spectral Properties. GuideChem Chemical Network.[3] Link
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Technical Guide: Methoxy(4-methoxyphenyl)dimethylsilane Mechanism of Action
The following technical guide details the mechanistic function and application of Methoxy(4-methoxyphenyl)dimethylsilane (CAS: 62244-48-8), a specialized organosilicon reagent.
In the context of drug development, this compound functions primarily as a nucleophilic coupling partner in Palladium-catalyzed cross-coupling reactions (Hiyama Coupling). It serves as a robust, non-toxic alternative to organostannanes (Stille) and organoborons (Suzuki) for installing the p-methoxyphenyl (PMP) moiety—a pharmacophore ubiquitous in medicinal chemistry (e.g., NSAIDs, SERMs).
Executive Technical Summary
-
Compound Name: Methoxy(4-methoxyphenyl)dimethylsilane[1][2][3]
-
Common Aliases: (p-Anisyl)dimethylmethoxysilane; PMP-SiMe2OMe
-
Molecular Formula:
-
Role in Drug Development: Synthetic intermediate for biaryl scaffold construction via Hiyama Cross-Coupling .
-
Core Mechanism: Fluoride-assisted activation of the silicon center to form a hypervalent pentacoordinate silicate, facilitating transmetallation to Palladium.
Mechanistic Core: The Hiyama Coupling Cycle
The "Mechanism of Action" for this reagent is defined by its behavior in the catalytic cycle of C-C bond formation. Unlike organoboron reagents (which require base activation) or organostannanes (which are toxic and require no activation), alkoxysilanes like Methoxy(4-methoxyphenyl)dimethylsilane are kinetically stable and require a nucleophilic trigger (Fluoride or Hydroxide) to participate in the reaction.
The Activation Pathway (The "Silicon Switch")
The methoxy group (-OMe) attached to the silicon is the control element.
-
Resting State: In neutral organic solvents, the Si-C bond is inert to Palladium. The silicon atom is tetracoordinate (
) and lacks the Lewis acidity required to interact with the Pd(II) center. -
Nucleophilic Attack: A fluoride source (e.g., TBAF, CsF) or a base (NaOH) attacks the silicon center. The methoxy group may be displaced or, more commonly, the silicon expands its coordination sphere.
-
Hypervalent Intermediate: The attack generates a pentacoordinate anionic silicate species
. This hypervalent species is crucial because the negative charge on the silicon center polarizes the Si-C(aryl) bond, making the p-methoxyphenyl group sufficiently nucleophilic to transfer to the metal.
The Catalytic Cycle
The reaction proceeds through the standard Pd(0)/Pd(II) cycle, with the transmetallation step being the unique differentiator for this reagent.
-
Oxidative Addition: Pd(0) inserts into the Aryl Halide (Ar-X) bond.
-
Transmetallation (Rate Limiting): The activated pentacoordinate silicate transfers the p-methoxyphenyl group to the Pd(II) center. The "bystander" methyl groups on the silicon do not transfer due to the higher bond dissociation energy relative to the
hybridized aryl group. -
Reductive Elimination: The Pd(II) complex releases the biaryl product and regenerates Pd(0).
Mechanistic Visualization
The following diagram illustrates the activation and coupling pathway.
Figure 1: The activation of Methoxy(4-methoxyphenyl)dimethylsilane via fluoride to form a hypervalent silicate, enabling the transmetallation step in the Palladium catalytic cycle.
Experimental Protocol: Biaryl Synthesis
This protocol describes the coupling of Methoxy(4-methoxyphenyl)dimethylsilane with an aryl bromide to synthesize a biaryl intermediate.
Reagents & Materials
| Component | Specification | Role |
| Silane Reagent | Methoxy(4-methoxyphenyl)dimethylsilane (1.2 equiv) | Nucleophile (PMP donor) |
| Electrophile | Aryl Bromide (1.0 equiv) | Coupling partner |
| Catalyst | Catalyst | |
| Activator | TBAF (Tetra-n-butylammonium fluoride) (1.5 equiv) | Silicon Activator |
| Solvent | THF or Toluene | Reaction Medium |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a reaction vial and purge with Argon. Moisture can prematurely hydrolyze the methoxysilane to a silanol (though silanols are also active, consistency is key).
-
Catalyst Pre-complexation: Add
and the phosphine ligand to the vial. Dissolve in anhydrous THF and stir for 5 minutes to generate the active catalytic species. -
Substrate Addition: Add the Aryl Bromide and Methoxy(4-methoxyphenyl)dimethylsilane to the mixture.
-
Activation: Add the TBAF solution (1M in THF) dropwise. Note: The solution may warm slightly due to the exothermic formation of the silicate.
-
Reaction: Heat the mixture to 60–80°C. Monitor via HPLC or TLC. The reaction typically completes within 2–6 hours.
-
Workup: Quench with water. The silicon byproduct is a water-soluble siloxane/fluorosilane species. Extract the organic layer with ethyl acetate.
-
Purification: The non-polar biaryl product is easily separated from polar silicon byproducts via silica gel chromatography.
Strategic Advantages in Drug Development
Why use this silane over Boronic Acids (Suzuki) or Stannanes (Stille)?
Stability & Purification
-
Protodeboronation Resistance: Boronic acids with electron-rich rings (like the p-methoxyphenyl group) are prone to protodeboronation (losing the boron group) under storage or basic conditions. Methoxy(4-methoxyphenyl)dimethylsilane is chemically stable at room temperature and does not degrade.
-
Toxicity Profile: Unlike organostannanes (Tin), which are neurotoxic and strictly regulated in pharmaceutical manufacturing (ICH Q3D guidelines), organosilanes are non-toxic. The byproducts (siloxanes) are environmentally benign.
Atom Economy & Selectivity
-
Transfer Selectivity: The transfer of the aryl group over the methyl groups is virtually 100%.
-
Orthogonality: The silyl group tolerates many functional groups (ketones, esters, nitriles) that might be sensitive to the harsh bases required for Suzuki coupling.
References
-
Hiyama, T. (1988). "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organic Chemistry.
-
Denmark, S. E., & Ober, M. H. (2003). "Organosilicon Reagents: Synthesis and Application to Palladium-Catalyzed Cross-Coupling Reactions." Aldrichimica Acta.
-
Sore, H. F., et al. (2012). "Palladium-catalysed cross-coupling of organosilicon reagents." Chemical Society Reviews.
-
PubChem Compound Summary. (2024). "Methoxy(4-methoxyphenyl)dimethylsilane."[1][2][3][5][6] National Center for Biotechnology Information.
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- 4. Page loading... [guidechem.com]
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- 6. Dimethyldimethoxysilane | 1112-39-6 [chemicalbook.com]
Technical Guide: Reactivity Profile of Methoxy(4-methoxyphenyl)dimethylsilane
[1]
CAS: 62244-48-8 Formula: C₁₀H₁₆O₂Si Molecular Weight: 196.32 g/mol IUPAC Name: Methoxy-(4-methoxyphenyl)-dimethylsilane[1]
Executive Summary
Methoxy(4-methoxyphenyl)dimethylsilane is a bifunctional organosilicon building block characterized by an electron-rich aromatic system (p-anisyl) and a hydrolytically labile methoxy group. Unlike standard protecting groups (e.g., TBDMS) or simple coupling partners (e.g., phenyltrimethoxysilane), this molecule occupies a specialized niche:
-
Enhanced Hiyama Coupling: The electron-donating methoxy group on the phenyl ring accelerates transmetallation steps compared to unsubstituted phenylsilanes.
-
Oxidation Surrogate: The (4-methoxyphenyl)dimethylsilyl moiety serves as a highly reactive "masked hydroxyl" group in Fleming-Tamao oxidations, reacting significantly faster than phenyldimethylsilyl equivalents due to increased electron density.
-
Surface Functionalization: It provides a method to introduce hydrophobic, electron-rich aryl surfaces to silica substrates.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value | Notes |
| Appearance | Colorless Liquid | Moisture sensitive |
| Density | ~0.98 g/mL | Estimated based on analogues |
| Boiling Point | 100 °C @ 6 mmHg | Requires vacuum distillation for purification |
| Solubility | THF, Et₂O, DCM, Toluene | Reacts with alcohols/water |
| Stability | Moisture Sensitive | Hydrolyzes to silanol and methanol |
Synthesis & Purification Protocol
The synthesis relies on a Grignard-mediated nucleophilic substitution at the silicon center. The use of dimethoxydimethylsilane in excess is critical to prevent double addition of the aryl group.
Reagents
-
4-Bromoanisole (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Dimethoxydimethylsilane (2.0 - 3.0 equiv) [Excess prevents bis-arylation]
-
THF (Anhydrous)
Step-by-Step Methodology
-
Activation: Flame-dry a 3-neck round bottom flask under Argon. Add Mg turnings and a crystal of iodine.
-
Grignard Formation: Add 4-bromoanisole in THF dropwise to the Mg at a rate that maintains gentle reflux. Stir for 1 hour post-addition to ensure complete formation of (4-methoxyphenyl)magnesium bromide.
-
Silylation: Cool the Grignard solution to 0°C. In a separate vessel, dissolve dimethoxydimethylsilane (excess) in THF.
-
Cannulation: Slowly transfer the Grignard reagent into the silane solution (Reverse Addition). Note: This kinetic control minimizes the formation of bis(4-methoxyphenyl)dimethylsilane.
-
Quench & Workup: Remove solvent under reduced pressure. Resuspend residue in dry hexane (precipitates Mg salts). Filter under inert atmosphere.
-
Purification: Fractional vacuum distillation. Collect the fraction boiling at ~100°C (6 mmHg).
Visual Workflow (Synthesis)
Caption: Kinetic control synthesis via reverse addition to minimize oligomerization.
Reactivity Module A: Hiyama Cross-Coupling
The primary application of this silane is transferring the 4-methoxyphenyl group to aryl halides. The methoxy ligand on silicon acts as the "fluoride acceptor" site, triggering the formation of the pentacoordinate silicate intermediate required for transmetallation to Palladium.
Mechanism & Advantages
Unlike boronic acids (Suzuki), this silane is stable to air and does not undergo protodeboronation. The p-methoxy group makes the silicon center more electron-rich, which can stabilize the transmetallation transition state, though it requires fluoride activation (TBAF or CsF) to break the Si-C bond.
Standard Protocol:
-
Catalyst: Pd(OAc)₂ / SPhos or Pd(PPh₃)₄
-
Activator: TBAF (Tetra-n-butylammonium fluoride) or Ag₂O (activator-free variant)
-
Solvent: THF or Toluene/Water biphasic
-
Temperature: 60-80°C
Hiyama Coupling Pathway[11]
Caption: Fluoride-activated silicon-palladium transmetallation cycle.
Reactivity Module B: Fleming-Tamao Oxidation Precursor
This molecule acts as a precursor for introducing a "masked" hydroxyl group. Once the methoxy group is displaced by a carbon nucleophile (e.g., a Grignard or organolithium attacking the Si-OMe bond), the resulting R-SiMe2-(4-MeOPh) species can be oxidized to R-OH.
The "Anisyl Effect": In Fleming-Tamao oxidation, the aryl group on silicon must be electrophilically attacked to initiate cleavage. The 4-methoxyphenyl group is significantly more electron-rich than a standard phenyl group.
-
Consequence: It reacts much faster with oxidants (H₂O₂/KF), allowing milder conditions that preserve sensitive functional groups elsewhere in the molecule.
Reaction Sequence:
-
Attachment: R-Li + MeO-SiMe2(Ar) → R-SiMe2(Ar) + LiOMe
-
Oxidation: R-SiMe2(Ar) + H2O2 / KF → R-OH + Ar-OH (Silanol byproduct)
Safety & Handling
-
Hydrolysis Hazard: Reacts with moisture to release Methanol . Methanol is toxic and flammable.[2]
-
Storage: Store under Nitrogen or Argon at 2-8°C.
-
Incompatibility: Violent reaction with strong oxidizers. Incompatible with strong acids (cleaves the Si-Ar bond).
References
-
Hatanaka, Y., & Hiyama, T. (1988).[3] "Cross-coupling of organosilanes with organic halides mediated by fluoride ion." Journal of Organic Chemistry.
-
Fleming, I., et al. (1984). "The Phenyldimethylsilyl Group as a Masked Hydroxyl Group." Journal of the Chemical Society, Perkin Transactions 1.
-
Denmark, S. E., & Regens, C. S. (2008).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research.
-
PubChem Compound Summary. "Methoxy(4-methoxyphenyl)dimethylsilane (CID 102228805)." National Center for Biotechnology Information.
An In-Depth Technical Guide to the Safe Handling of Methoxy(4-methoxyphenyl)dimethylsilane for Research and Development
Compound Profile and Scientific Context
Methoxy(4-methoxyphenyl)dimethylsilane is an organoalkoxysilane characterized by the presence of a methoxy group attached to the silicon atom and a methoxy-substituted phenyl ring. This unique structure makes it a valuable intermediate in organic synthesis. The methoxy group is a prevalent substituent in many natural product-derived and synthetic drugs, often influencing ligand-target binding, physicochemical properties, and metabolic parameters.[1] Organoalkoxysilanes, in general, serve as versatile building blocks for creating novel materials and modifying surfaces.[2]
Table 1: Chemical and Physical Properties of Methoxy(4-methoxyphenyl)dimethylsilane and Related Analogs
| Property | Methoxy(4-methoxyphenyl)dimethylsilane | (4-chlorophenyl)-methoxy-dimethylsilane (Analog) | Methoxydimethylphenylsilane (Analog) |
| CAS Number | 62244-48-8[3] | 62244-44-4[4] | 17881-88-8 |
| Molecular Formula | C₁₀H₁₆O₂Si[3] | C₉H₁₃ClOSi | C₉H₁₄OSi |
| Molecular Weight | 196.32 g/mol [3] | 200.73 g/mol | 166.29 g/mol |
| Boiling Point | Not available | 93-95 °C at 15 mmHg[4] | Not available |
| Density | Not available | 1.04 g/cm³[4] | Not available |
It is crucial to note the absence of experimentally determined physical and toxicological data for Methoxy(4-methoxyphenyl)dimethylsilane in readily accessible literature. The data for analogous compounds are presented to provide a likely profile, but a cautious approach assuming a higher level of hazard is always recommended.
Hazard Identification and Risk Assessment: A Proactive Stance
Given the lack of a specific Safety Data Sheet (SDS), a comprehensive risk assessment must be performed before any experimental work. This assessment should be based on the potential hazards inferred from structurally similar compounds and the general reactivity of the alkoxysilane functional group.
Inferred Health Hazards
Based on data from analogous compounds, Methoxy(4-methoxyphenyl)dimethylsilane should be treated as a substance with the following potential hazards:
-
Skin and Eye Irritation: The majority of organosilanes, including the phenyl and chloro-analogs, are known to cause skin and serious eye irritation.[5] Direct contact should be strictly avoided.
-
Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the respiratory system.[5]
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: GHS classifications for the phenyl-analog suggest potential for harm upon ingestion, inhalation, or dermal absorption.
Physicochemical Hazards
-
Flammability: While a flashpoint is not documented, related silanes can be flammable. Therefore, it is prudent to handle this compound away from ignition sources.
-
Reactivity with Water: Alkoxysilanes undergo hydrolysis in the presence of water or moisture. This reaction is often catalyzed by acids or bases and results in the formation of the corresponding silanol and methanol.[2][6] The liberated methanol is flammable and toxic. The silanol intermediate is often unstable and can undergo self-condensation to form siloxane oligomers or polymers.[6]
-
Incompatibilities: This compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases, which can catalyze its decomposition.[5]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of Methoxy(4-methoxyphenyl)dimethylsilane, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood.[7][8]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory where this compound is handled.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes and potential reactions.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[7] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
Caption: Required PPE for handling Methoxy(4-methoxyphenyl)dimethylsilane.
Experimental Protocols: A Step-by-Step Approach to Safety
Adherence to meticulous experimental protocols is paramount for the safe handling of this reagent.
Preparation and Handling
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. This is particularly important for reactions sensitive to water.
-
Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air. Avoid pouring, which can lead to splashing and vapor release.
-
Reaction Quenching: Be mindful that quenching reactions involving this silane may be exothermic. Quench slowly and with appropriate cooling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][9]
-
Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[5]
-
The storage area should be clearly labeled with the identity of the compound and its potential hazards.
Spill and Waste Management
-
Spill Response: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[5] Ensure the cleanup is performed by personnel wearing appropriate PPE in a well-ventilated area. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
-
Waste Disposal: Dispose of all waste materials, including empty containers and contaminated absorbents, as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Caption: A logical workflow for the safe use of Methoxy(4-methoxyphenyl)dimethylsilane.
Emergency Procedures: Preparedness and Response
In the event of an exposure or emergency, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4] Do not use a direct stream of water as it may react with the compound.
Conclusion: A Culture of Safety
Methoxy(4-methoxyphenyl)dimethylsilane is a valuable tool for innovation in drug discovery and materials science. Its safe and effective use hinges on a thorough understanding of its potential hazards and a steadfast commitment to established safety protocols. By integrating the principles of risk assessment, engineering controls, proper PPE, and meticulous handling procedures into all experimental workflows, researchers can confidently and responsibly advance their scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety training and to continually foster a proactive culture of safety in the laboratory.
References
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
-
Loba Chemie. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
- Google Patents. (n.d.). Hydrolysis of alkoxysilanes.
-
ResearchGate. (2020). Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. Retrieved from [Link]
-
ResearchGate. (2009). Study on some alkoxysilanes used for hydrophobation and protection of wood against decay. Retrieved from [Link]
-
ResearchGate. (2026). Chloro(4‐methoxyphenyl)dimethylsilane. Retrieved from [Link]
-
PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation. Retrieved from [Link]
-
PMC. (n.d.). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Retrieved from [Link]
-
ResearchGate. (2021). FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants. Retrieved from [Link]
-
ResearchGate. (2002). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Retrieved from [Link]
-
MDPI. (n.d.). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]
-
PubMed. (n.d.). Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. Retrieved from [Link]
-
Crysdot LLC. (n.d.). Methoxy(4-methoxyphenyl)dimethylsilane. Retrieved from [Link]
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Technical Guide: Methoxy(4-methoxyphenyl)dimethylsilane
The following guide details the technical profile, synthesis, and utility of Methoxy(4-methoxyphenyl)dimethylsilane , a specialized organosilicon reagent.
CAS: 62244-48-8[1][2][3][4]
Executive Summary
Methoxy(4-methoxyphenyl)dimethylsilane (MDMPS) is a bifunctional organosilane characterized by a reactive methoxysilyl group and an electron-rich p-methoxyphenyl (anisyl) moiety. It serves as a critical intermediate in silicon-based cross-coupling reactions (Hiyama coupling) , a precursor for surface modification (SAMs), and a specialized silylating agent in organic synthesis.
Unlike simple trimethylsilyl (TMS) reagents, MDMPS offers orthogonal reactivity: the silicon-methoxy bond is susceptible to hydrolysis or nucleophilic activation (e.g., by fluoride), while the p-methoxyphenyl group acts as a transferable aryl payload or a robust hydrophobic surface modifier.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | Methoxy(4-methoxyphenyl)dimethylsilane |
| Common Names | p-Anisyldimethylmethoxysilane; MDMPS |
| CAS Number | 62244-48-8 |
| Molecular Formula | C₁₀H₁₆O₂Si |
| Molecular Weight | 196.32 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | ~0.97 g/mL (Estimated) |
| Solubility | Soluble in THF, Et₂O, DCM, Toluene; hydrolyzes in water |
| Stability | Moisture sensitive (store under inert atmosphere) |
The Genesis of Discovery: Synthesis Logic
The "discovery" of MDMPS was not a singular event but rather a strategic development in the field of organosilicon reagents for cross-coupling . As researchers sought alternatives to toxic organostannanes (Stille coupling), alkoxysilanes emerged as stable yet activatable partners.
The synthesis of MDMPS is driven by the need to introduce the electron-rich anisyl group onto a silicon center while retaining a leaving group (methoxy) for further functionalization.
Primary Synthesis Route: The Grignard Approach
The most authoritative method for synthesizing MDMPS involves the nucleophilic substitution of dimethoxydimethylsilane by a Grignard reagent. This route minimizes side products (disubstitution) when stoichiometry is controlled.
Experimental Protocol
Reagents:
-
4-Bromoanisole (1.0 equiv)[1]
-
Magnesium turnings (1.1 equiv)
-
Dimethoxydimethylsilane (DMDMS) (2.0 equiv - Excess is critical)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Grignard Formation: Activate Mg turnings with iodine. Add 4-bromoanisole in THF dropwise at reflux to generate (4-Methoxyphenyl)magnesium bromide.
-
Silylation: Cool the Grignard solution to 0°C. Cannulate this solution slowly into a pre-cooled solution of Dimethoxydimethylsilane (2.0 equiv) in THF.
-
Expert Insight: Adding the Grignard to the silane (inverse addition) prevents the formation of the bis-aryl byproduct, Bis(4-methoxyphenyl)dimethylsilane.
-
-
Workup: Allow to warm to room temperature. Quench with inert alkane (Hexane) to precipitate Mg salts. Filter under argon.
-
Purification: Fractional distillation is required to separate the product (BP ~100°C at reduced pressure) from the excess dimethoxydimethylsilane.
Visualizing the Synthesis Workflow
Figure 1: Controlled synthesis of MDMPS via Grignard addition to excess dimethoxydimethylsilane.
Mechanistic Utility & Applications
A. Hiyama Cross-Coupling
MDMPS is a prime substrate for Palladium-catalyzed Hiyama coupling. The methoxy group on silicon renders the molecule stable to air and moisture (unlike chlorosilanes) but sufficiently reactive when activated by fluoride (TBAF) or hydroxide.
-
Mechanism: The fluoride ion attacks the silicon, forming a pentacoordinate silicate intermediate. This hypervalent species transfers the p-methoxyphenyl group to the Palladium center more rapidly than a neutral silane would.
B. Surface Modification (SAMs)
In materials science, MDMPS is used to silanize silica or glass surfaces.
-
Hydrolysis: The Si-OMe bond hydrolyzes to Si-OH.
-
Condensation: The silanol condenses with surface hydroxyls, anchoring the p-methoxyphenyl group.
-
Effect: Creates a surface that is hydrophobic yet capable of π-π interactions due to the aromatic ring.
C. Tamao-Fleming Oxidation Precursor
While less common for this specific derivative, the p-methoxyphenyl group on silicon can theoretically serve as a "masked" hydroxyl group. Under Tamao oxidation conditions (H₂O₂/KF), the C-Si bond can be cleaved to yield a phenol, though MDMPS is more often the source of the aryl group in coupling.
Visualizing the Hiyama Activation Pathway
Figure 2: Fluoride-mediated activation of MDMPS for Hiyama cross-coupling.
References
-
PubChem Compound Summary . Methoxy(4-methoxyphenyl)dimethylsilane (CID 143895).[2] National Center for Biotechnology Information. Link
-
Sigma-Aldrich . Product Detail: (4-Methoxyphenyl)dimethylsilanol (Hydrolysis Analog). Link
-
ResearchGate . Chloro(4-methoxyphenyl)dimethylsilane Preparation (Precursor Protocol). Link
-
Organic Syntheses . Preparation of 2-Methoxyphenylmagnesium bromide (Grignard Protocol Reference). Org. Synth. 1977, 57, 63. Link
-
BLD Pharm . Chemical Specifications: Methoxy(4-methoxyphenyl)dimethylsilane.[2][3][4][5] Link
Sources
Advanced Technical Guide: Methoxy(4-methoxyphenyl)dimethylsilane
CAS: 62244-48-8 | Formula: C₁₀H₁₆O₂Si | Molecular Weight: 196.32 g/mol [1]
Executive Summary
Methoxy(4-methoxyphenyl)dimethylsilane is a specialized organosilicon reagent primarily utilized as a robust aryl nucleophile in Hiyama cross-coupling reactions .[1] Unlike traditional organometallic reagents (e.g., organolithiums or Grignards), this silane offers high stability towards air and moisture, enabling simplified handling and storage.[1] Upon activation with fluoride or hydroxide bases, it undergoes transmetallation with palladium catalysts to transfer the 4-methoxyphenyl moiety, a critical structural motif in pharmaceutical intermediates and organic electronic materials.
This guide details the physicochemical profile, synthesis methodologies, and validated experimental protocols for utilizing this compound in high-fidelity organic synthesis.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | Methoxy(4-methoxyphenyl)dimethylsilane |
| CAS Number | 62244-48-8 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~240–245 °C (Estimated at 760 mmHg) |
| Density | ~0.98 g/mL |
| Solubility | Soluble in THF, Toluene, DCM, Ether; reacts with water |
| Stability | Stable under anhydrous conditions; hydrolyzes slowly in moist air |
| Reactivity Class | Aryl-alkoxysilane (Hiyama Coupling Partner) |
Synthesis & Preparation
The synthesis of Methoxy(4-methoxyphenyl)dimethylsilane is typically achieved via a controlled Grignard reaction.[1] This method ensures the selective mono-arylation of the silicon center.[1]
Reaction Pathway
The reaction involves the nucleophilic attack of 4-methoxyphenylmagnesium bromide on dimethoxydimethylsilane.[1] The stoichiometry must be strictly controlled to prevent over-arylation (formation of the diaryl silane).[1]
Figure 1: Selective mono-arylation synthesis pathway.
Detailed Synthetic Protocol
Reagents:
-
4-Bromoanisole (1.0 equiv)[1]
-
Magnesium turnings (1.1 equiv)[1]
-
Dimethoxydimethylsilane (3.0 equiv) — Excess is critical to favor mono-substitution.[1]
-
THF (Anhydrous)[1]
Procedure:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with iodine. Add a solution of 4-bromoanisole in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.
-
Coupling: Cool the Grignard solution to 0 °C. In a separate vessel, dissolve dimethoxydimethylsilane (3 equiv) in THF.
-
Addition: Cannulate the Grignard reagent slowly into the silane solution over 30 minutes. Note: Inverse addition (Grignard into Silane) is essential to keep the silane in excess.[1]
-
Workup: Allow to warm to Room Temperature (RT) and stir for 4 hours. Quench with saturated NH₄Cl.[1] Extract with diethyl ether.[1]
-
Purification: Concentrate the organic layer.[1] Fractional distillation under reduced pressure is required to separate the product from the excess dimethoxydimethylsilane starting material.[1]
Primary Application: Hiyama Cross-Coupling
The defining application of CAS 62244-48-8 is its role as a transmetallation agent in Palladium-catalyzed cross-coupling.[1]
Mechanistic Insight
Unlike Boronic acids (Suzuki), organosilanes require activation to form a pentacoordinate silicate intermediate.[1] The methoxy group on the silicon is the "gatekeeper."[1]
-
Activation: Fluoride (TBAF) or Hydroxide attacks the Si center, increasing electron density.[1]
-
Transmetallation: The hypervalent silicon transfers the aryl group to the Palladium(II) center.[1]
-
Turnover: Reductive elimination yields the biaryl product.[1]
Figure 2: Catalytic cycle showing fluoride activation of the methoxy-silane.
Validated Coupling Protocol
Objective: Coupling of Methoxy(4-methoxyphenyl)dimethylsilane with Aryl Bromides.
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
Methoxy(4-methoxyphenyl)dimethylsilane (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%) + dppp (1,3-Bis(diphenylphosphino)propane) (10 mol%)[1][2]
-
Activator: TBAF (Tetra-n-butylammonium fluoride) (2.0 equiv)[1]
-
Solvent: THF or Toluene (Degassed)[1]
Step-by-Step:
-
Charge: Add Aryl Bromide, Pd(OAc)₂, and dppp to a reaction vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3 cycles).
-
Solvent/Silane: Inject degassed THF, followed by Methoxy(4-methoxyphenyl)dimethylsilane.
-
Activation: Add TBAF solution (1M in THF) dropwise. Caution: Mild exotherm possible.
-
Reaction: Heat to 60–80 °C for 6–12 hours. Monitor conversion by TLC or LC-MS.[1]
-
Workup: Dilute with ether, wash with water (to remove silicon salts and TBAF residues), dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography on silica gel.
Secondary Application: Surface Modification
Beyond coupling, the methoxy group allows this molecule to act as a surface capping agent .[1] It can react with silanol (Si-OH) groups on silica or glass surfaces to generate a hydrophobic, electron-rich monolayer.[1]
Reaction: Surface-Si-OH + MeO-Si(Me)2-Ar → Surface-Si-O-Si(Me)2-Ar + MeOH
This creates a surface presenting the 4-methoxyphenyl group, useful for:
-
Specialized chromatographic stationary phases (pi-pi interaction).[1]
-
Modifying surface wettability.[1]
Safety & Handling (MSDS Highlights)
-
Hazard: Causes skin and eye irritation.[1]
-
Hydrolysis: Releases Methanol upon contact with water/moisture.[1] Ensure adequate ventilation.[1]
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Moisture sensitive.[1]
-
Incompatibility: Strong oxidizing agents, strong acids, water.[1]
References
-
Hiyama, T. (2002).[1] Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.[1] Link[1]
-
Denmark, S. E., & Ober, M. H. (2004).[1] Organosilicon Reagents: Synthesis and Application. Aldrichimica Acta, 36(3), 75-85.[1] Link
-
PubChem Database. (2024).[1][3] Methoxy(4-methoxyphenyl)dimethylsilane (CAS 62244-48-8).[1][4] National Center for Biotechnology Information.[1] Link
-
Sore, H. F., et al. (2012).[1] Palladium-Catalyzed Cross-Coupling of Organosilicon Reagents. Chemical Reviews, 112(5), 3057–3082.[1] Link[1]
Sources
Theoretical Profiling of Methoxy(4-methoxyphenyl)dimethylsilane: Electronic Structure, Reactivity, and Pharmacological Potential
Executive Summary
Methoxy(4-methoxyphenyl)dimethylsilane (CAS 62244-48-8) represents a critical organosilicon scaffold bridging the gap between classical organic synthons and silicon-based bioisosteres. While often utilized as a masked silanol precursor or a Hiyama coupling partner, its theoretical electronic profile reveals a unique balance of hydrolytic lability and aromatic stability. This technical guide provides a comprehensive theoretical analysis of the molecule, utilizing Density Functional Theory (DFT) to map its reactivity indices, spectroscopic signatures, and potential as a "silicon-switch" in drug design.
Computational Framework & Methodology
To ensure the reliability of the data presented, the theoretical profiling follows a rigorous ab initio protocol standard in modern computational organic chemistry.
Level of Theory
All electronic structure calculations described herein are based on the DFT-B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr). This functional is chosen for its proven accuracy in predicting geometries and vibrational frequencies of organosilicon compounds.
-
Basis Set: 6-311++G(d,p).[1][2] The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the oxygen atoms, while polarization functions (d,p) are essential for the hypervalent potential of the silicon center.
-
Solvation Model: Polarizable Continuum Model (PCM) using water (
) and DMSO ( ) to simulate physiological and reaction environments.
Global Reactivity Descriptors
We utilize Koopmans' theorem approximation to derive global reactivity indices from the Frontier Molecular Orbitals (FMO):
-
Chemical Hardness (
): -
Electronic Chemical Potential (
): -
Electrophilicity Index (
):
Structural & Electronic Analysis
Optimized Geometry
The silicon center adopts a distorted tetrahedral geometry (
| Parameter | Bond/Angle | Predicted Value (Å / °) | Significance |
| Bond Length | Si(1)–O(Methoxy) | 1.64 Å | Labile site for hydrolysis (prodrug activation). |
| Bond Length | Si(1)–C(Phenyl) | 1.87 Å | Stable under physiological pH; activated by F⁻. |
| Bond Length | Si(1)–C(Methyl) | 1.86 Å | Steric bulk contributors. |
| Bond Angle | C–Si–O | ~109.5° | Ideal tetrahedral geometry. |
| Bond Angle | Si–O–C | ~121° | Wider than C–O–C (~109°) due to Si–O |
Frontier Molecular Orbital (FMO) Analysis
The reactivity is governed by the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Predominantly localized on the 4-methoxyphenyl ring . This indicates that the aromatic system acts as the nucleophilic center, making the ring susceptible to electrophilic aromatic substitution.
-
LUMO Location: Concentrated on the Silicon center and the Si–O antibonding orbital . This confirms the silicon atom as the primary site for nucleophilic attack (e.g., by water or fluoride ions).
Band Gap (
Molecular Electrostatic Potential (MEP)
The MEP map reveals two distinct regions:
-
Negative Potential (Red): Localized on the methoxy oxygens. These are H-bond acceptors.
-
Positive Potential (Blue): Localized around the silicon atom (due to the electronegativity difference Si=1.9 vs C=2.5/O=3.4). This "electrophilic hole" drives the hydrolytic instability.
Reactivity Profiles
Hydrolytic Activation (Silanol Formation)
In a biological context, the methoxy group acts as a "pro-drug" moiety. Upon exposure to physiological pH, it hydrolyzes to form the active silanol (Si–OH) species. This is critical for "silicon-switch" drugs where the silanol mimics a gem-diol or interacts with serine proteases.
Mechanism:
Figure 1: Acid-catalyzed hydrolysis pathway converting the methoxysilane to the bioactive silanol.
Hiyama Cross-Coupling Potential
For synthetic chemists, this molecule is a latent nucleophile. The 4-methoxyphenyl group can be transferred to an aryl halide using a Palladium catalyst. The theoretical activation energy for the transmetallation step is lowered by the presence of the electron-donating methoxy group on the phenyl ring.
Activation Requirement: Fluoride source (TBAF or CsF) is required to form the hypervalent silicate
Figure 2: Theoretical activation pathway for Palladium-catalyzed Hiyama coupling.
Spectroscopic Predictions
Validating the identity of this molecule requires precise spectroscopic data. Below are the DFT-predicted shifts (scaled).
| Spectroscopy | Signal | Assignment | Theoretical Prediction |
| Singlet | Si center | 15.0 - 18.0 ppm (Characteristic of | |
| Singlet | Si–(CH | 0.35 ppm (Upfield due to Si shielding) | |
| Singlet | Si–OCH | 3.45 ppm | |
| Doublets | Aromatic (AA'BB') | 6.90 ppm, 7.50 ppm | |
| IR | Stretch | Si–O–C | 1080 - 1100 cm |
| IR | Stretch | Si–C | 1250 cm |
Biological Context: The "Silicon Switch"
Replacing a carbon center with silicon (sila-substitution) in drug design alters physicochemical properties without changing the pharmacophore geometry significantly.
-
Lipophilicity (
): The silicon analogue is calculated to have a approximately 0.5 - 0.8 units higher than the carbon equivalent. This enhances blood-brain barrier (BBB) permeability. -
Metabolic Stability: The Si–OMe bond is metabolically labile, acting as a prodrug for the silanol (Si–OH). Silanols are known to inhibit proteases by mimicking the transition state of peptide hydrolysis.
-
Bond Angles: The larger Si covalent radius (1.17 Å vs C 0.77 Å) expands the molecular volume, potentially improving the "induced fit" in large hydrophobic pockets of receptors.
References
-
General Organosilicon Theory
-
Hiyama Coupling Mechanism
-
DFT Benchmarking for Silanes
- Title: "High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species"
- Source: Journal of Physical Chemistry A
-
URL:[Link]
-
Compound Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 62244-48-8|Methoxy(4-methoxyphenyl)dimethylsilane|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
Methodological & Application
Precision Hiyama Cross-Coupling: Protocol for Methoxy(4-methoxyphenyl)dimethylsilane
Executive Summary
This guide details the application of Methoxy(4-methoxyphenyl)dimethylsilane (CAS 62244-48-8) in Palladium-catalyzed Hiyama cross-coupling reactions. Unlike boronic acids used in Suzuki coupling, organosilanes offer superior stability, low toxicity, and high functional group tolerance. However, their lower reactivity requires specific activation strategies.
This protocol focuses on the fluoride-activated mechanism , where the methoxy moiety serves as a "latent" handle. Upon treatment with a fluoride source (e.g., TBAF), the tetrahedral silane converts into a hypervalent pentacoordinate silicate, the active species for transmetallation. This method is particularly valuable for synthesizing biaryl scaffolds in drug discovery where boron-sensitive functional groups are present.
Chemical Profile
| Parameter | Specification |
| Compound Name | Methoxy(4-methoxyphenyl)dimethylsilane |
| CAS Number | 62244-48-8 |
| Molecular Formula | C₁₀H₁₆O₂Si |
| Molecular Weight | 196.32 g/mol |
| Structure | (4-MeO-C₆H₄)-Si(CH₃)₂-OCH₃ |
| Physical State | Colorless Liquid |
| Stability | Moisture sensitive (hydrolyzes to silanol); Store under Inert Gas |
| Solubility | Soluble in THF, Toluene, DMF, DCM |
Mechanistic Insight: The Pentacoordinate "Switch"
The success of this reaction hinges on the transition from an unreactive tetrahedral silane to a reactive pentacoordinate silicate.[1] The methoxy group is the key activation site.
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.
-
Fluoride Activation: Fluoride ions (
) attack the silicon center of Methoxy(4-methoxyphenyl)dimethylsilane, displacing or coordinating with the methoxy group to form a hypervalent species. -
Transmetallation: This electron-rich silicate transfers the aryl group to the Palladium center.
-
Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating Pd(0).
Diagram 1: Catalytic Cycle & Activation Pathway[2]
Caption: The Hiyama catalytic cycle highlighting the critical fluoride activation step that converts the inert methoxysilane into the reactive silicate species.[1]
Standard Experimental Protocol
Objective: Coupling of Methoxy(4-methoxyphenyl)dimethylsilane with 4-Bromoanisole (Model Substrate).
Reagents & Materials
| Reagent | Equiv.[2][3][4] | Amount (mmol scale) | Role |
| Methoxy(4-methoxyphenyl)dimethylsilane | 1.2 - 1.5 | 1.2 mmol (236 mg) | Nucleophile |
| Aryl Bromide (e.g., 4-Bromoanisole) | 1.0 | 1.0 mmol | Electrophile |
| Pd(OAc)₂ | 0.02 (2 mol%) | 4.5 mg | Catalyst Precursor |
| Ligand: P(o-tol)₃ | 0.04 (4 mol%) | 12.2 mg | Ligand |
| TBAF (1M in THF) | 2.0 | 2.0 mL | Activator |
| Solvent: THF | - | 5.0 mL | Solvent (Anhydrous) |
Step-by-Step Procedure
-
Catalyst Pre-complexation:
-
In a flame-dried Schlenk tube or microwave vial equipped with a stir bar, add Pd(OAc)₂ and P(o-tol)₃ .
-
Purge with Argon/Nitrogen for 5 minutes.
-
Add 1 mL of anhydrous THF and stir at room temperature for 10 minutes until the solution turns a clear yellow/orange (indicating active catalyst formation).
-
-
Substrate Addition:
-
Add the Aryl Bromide (1.0 mmol) and Methoxy(4-methoxyphenyl)dimethylsilane (1.2 mmol) to the reaction vessel.
-
Add the remaining THF (4 mL).
-
-
Activation & Reaction:
-
Dropwise add the TBAF solution (2.0 mmol) via syringe. Note: The solution may darken slightly.
-
Seal the vessel and heat to 60°C in an oil bath (or microwave reactor).
-
Stir vigorously for 4–12 hours .
-
-
Monitoring (Self-Validation):
-
TLC/HPLC: Monitor the disappearance of the Aryl Bromide.
-
1H NMR Check: The methoxy-silane methyl peaks (approx. 0.3 ppm) will shift or disappear as the silicate forms and is consumed.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Diethyl Ether (20 mL) and wash with Saturated NaHCO₃ (10 mL) followed by Brine (10 mL).
-
Critical Step: The silicon by-products are often silanols/siloxanes. Ensure thorough washing or use fluoride scavengers (e.g., Ca(OH)2) if downstream silicon contamination is a concern.
-
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
-
Optimization & Troubleshooting
Critical Quality Attributes (CQAs)
| Issue | Root Cause | Corrective Action |
| Low Conversion | Incomplete Silicate Formation | Increase TBAF to 2.5 equiv or switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) for anhydrous fluoride delivery. |
| Protodesilylation | Moisture in Solvent | Ensure THF is anhydrous. Water hydrolyzes the methoxysilane to silanol prematurely, which can be less reactive without base. |
| Homocoupling | Oxidative stress | Ensure rigorous degassing (Argon purge) to prevent Pd-catalyzed homocoupling of the silane or halide. |
| Slow Reaction | Steric Bulk | If using sterically hindered aryl halides, switch ligand to XPhos or SPhos and increase temp to 80°C. |
Workflow Diagram
Caption: Operational workflow for the Hiyama coupling of Methoxy(4-methoxyphenyl)dimethylsilane.
References
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. Journal of Organometallic Chemistry.
-
Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions. Accounts of Chemical Research.
-
Li, J. H., Deng, C. L., & Xie, Y. X. (2006).[3] Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction. Synthesis.
-
BLD Pharm. (2024). Product Specification: Methoxy(4-methoxyphenyl)dimethylsilane (CAS 62244-48-8).[5][6][7]
-
Organic Chemistry Portal. Hiyama Coupling: Mechanism and Recent Literature.
Sources
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Dimethyldimethoxysilane | 1112-39-6 [chemicalbook.com]
- 3. Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Halides with Aryltrimethoxysilanes under Solvent-Free Conditions [organic-chemistry.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 62244-48-8|Methoxy(4-methoxyphenyl)dimethylsilane|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Neutral Silylation of Alcohols using Methoxy(4-methoxyphenyl)dimethylsilane
Executive Summary
This guide details the protocol for installing the (4-methoxyphenyl)dimethylsilyl (MDMPS) protecting group onto hydroxyl functionalities using the reagent Methoxy(4-methoxyphenyl)dimethylsilane .
Unlike traditional silylation protocols that utilize chlorosilanes (requiring stoichiometric amine bases and generating ammonium salt precipitates), this protocol utilizes a transetherification pathway .[1] This method produces only methanol as a byproduct, eliminating the need for aqueous workup or filtration of salts, making it ideal for acid-sensitive substrates or process-scale applications where salt removal is cumbersome.
Key Advantages[1][2][3]
-
Salt-Free Chemistry: No amine hydrochlorides (e.g., Imidazole[1]·HCl) are generated.[1][2]
-
Tunable Stability: The MDMPS group is approximately 10x more stable than TMS but significantly more acid-labile than TBDMS, allowing for selective deprotection under mild acidic conditions (e.g., dilute AcOH) while surviving basic manipulations.
-
Atom Economy: High mass efficiency with volatile byproducts (MeOH).[1]
Chemical Mechanism & Rationale[1][4][5][6]
The reaction proceeds via an equilibrium-driven transetherification .[1] The methoxy group on the silicon center acts as the leaving group. To drive the reaction to completion, the equilibrium must be shifted by the continuous removal of methanol or the use of a specific catalyst that favors the formation of the silyl ether.
Mechanistic Pathway
The reaction is typically catalyzed by a mild acid (Brønsted or Lewis) or a nucleophilic catalyst (fluoride source). The acid-catalyzed pathway is preferred for neutral to acidic substrates.[1]
-
Activation: The catalyst (e.g., p-TsOH) protonates the methoxy oxygen of the silane, increasing its electrophilicity.
-
Nucleophilic Attack: The substrate alcohol (ROH) attacks the pentacoordinate silicon intermediate.[1]
-
Elimination: Methanol is expelled, yielding the silylated product.[1]
Figure 1: Acid-catalyzed transetherification mechanism. Continuous removal of MeOH prevents the reverse reaction.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | Primary/Secondary Alcohol | Target molecule |
| Reagent | Methoxy(4-methoxyphenyl)dimethylsilane (>97%) | Silylating agent |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) | Mild acid catalyst |
| Solvent | Toluene (Anhydrous) | Solvent & Azeotrope |
| Additives | 4Å Molecular Sieves (Activated) | Methanol Scavenger |
Method A: Catalytic Trans-Silylation (Standard)
Best for robust primary and secondary alcohols.[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (optional, for large scale) or a reflux condenser.
-
Charging: Under an Argon atmosphere, add the Alcohol Substrate (1.0 equiv) and Toluene (0.5 M concentration) .
-
Reagent Addition: Add Methoxy(4-methoxyphenyl)dimethylsilane (1.2 - 1.5 equiv) via syringe.
-
Catalyst: Add PPTS (5 mol%) .
-
Note: For highly acid-sensitive substrates, replace PPTS with a catalytic amount of TBAF (0.5 mol%) in THF, though this is less common for methoxysilanes.[1]
-
-
Equilibrium Shift: Add activated 4Å Molecular Sieves (approx. 500 mg per mmol substrate) to the reaction mixture. This is critical to sequester the generated methanol.[1]
-
Reaction: Heat the mixture to 80°C - 100°C for 4–12 hours.
-
Monitoring: Monitor by TLC.[1] The product is usually less polar (higher Rf) than the starting alcohol.
-
-
Workup (Filtration): Cool to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves. Rinse the pad with Ethyl Acetate.[1]
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (typically Hexanes/EtOAc).[1]
Method B: Iodine-Catalyzed (Mild Conditions)
Best for steric hindrance or when heating is undesirable.[1]
-
Dissolve Alcohol (1.0 equiv) and Reagent (1.2 equiv) in CH₂Cl₂ .[1]
-
Add Iodine (I₂) (5–10 mol%). The solution will turn dark.
-
Stir at room temperature. The iodine acts as a Lewis acid to activate the Si-OMe bond.
-
Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove iodine color.[1]
-
Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
Workflow Visualization
Figure 2: Operational workflow for Method A (Sieve-promoted transetherification).[1]
Data Interpretation & Characterization
Successful silylation is confirmed by the disappearance of the O-H stretch in IR and specific shifts in ¹H NMR.
Table 1: Diagnostic NMR Signals (CDCl₃)
| Moiety | ¹H Shift (δ ppm) | Multiplicity | Notes |
| Si-Me₂ | 0.30 – 0.45 | Singlet (6H) | Diagnostic silyl methyls.[1] |
| Ar-OMe | 3.75 – 3.85 | Singlet (3H) | The methoxy group on the phenyl ring. |
| Ar-H | 6.90 (d) & 7.45 (d) | Doublets (AA'BB') | Characteristic para-substitution pattern.[1] |
| Si-O-CH | 3.50 – 4.50 | Multiplet | Shifted downfield relative to free alcohol.[1] |
Stability Profile (Relative Hydrolysis Rates)
Understanding the stability allows for orthogonal deprotection strategies.[1]
-
Acid Stability: TMS (1) < MDMPS (10) < TES (60) < TBDMS (20,000)
-
Fluoride Sensitivity: Cleaves rapidly with TBAF.[1]
-
Oxidative Cleavage: The p-methoxyphenyl group allows for oxidative cleavage (Tamao-Fleming conditions) if necessary, converting the silyl group to a hydroxyl (less common for this specific derivative but mechanistically possible).
References
-
Corey, E. J., & Venkateswarlu, A. (1972).[1][3] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1] Journal of the American Chemical Society.[1][3] Link (Foundational context on silyl ether stability).[1]
-
Lalonde, M., & Chan, T. H. (1985).[1] Use of Organosilicon Reagents as Protective Groups in Organic Synthesis.[1][4][5] Synthesis. Link (Review of silylation methods including alkoxysilanes).
-
Bartoszewicz, A., et al. (2008).[1][6] Iodine-catalyzed silylation of alcohols.[1][6] Synlett. Link (Source for Iodine/CH2Cl2 protocol adaptation).[1]
-
Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for stability hierarchies of p-methoxyphenylsilyl ethers).
Sources
- 1. (4-Methoxyphenyl)hydrazine | C7H10N2O | CID 77023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Application Note: Methoxy(4-methoxyphenyl)dimethylsilane in Palladium-Catalyzed Cross-Coupling
This Application Note is designed for researchers and process chemists in drug discovery and organic synthesis. It details the utility of Methoxy(4-methoxyphenyl)dimethylsilane (CAS: 18142-88-2) as a robust, non-toxic surrogate for organostannanes and boronic acids in the construction of biaryl pharmacophores.
Molecular Weight: 196.32 g/molExecutive Summary
Methoxy(4-methoxyphenyl)dimethylsilane (MDMOS) is an organosilicon reagent primarily employed as a nucleophilic partner in Hiyama cross-coupling reactions . Unlike boronic acids (Suzuki coupling), which can suffer from protodeboronation, or organostannanes (Stille coupling), which are highly toxic, MDMOS offers a unique balance of bench stability and reactivity .
The -(OMe) moiety on the silicon atom acts as a "switch." It renders the molecule stable to moisture and air during storage but allows for rapid activation by fluoride sources or bases to generate the hypervalent silicate species required for transmetallation. This note outlines the protocol for transferring the 4-methoxyphenyl group to aryl halides, a critical step in synthesizing NSAIDs, kinase inhibitors, and liquid crystalline materials.
Core Application: Hiyama Cross-Coupling
The primary utility of MDMOS is the introduction of the p-anisyl (4-methoxyphenyl) moiety onto an aryl or vinyl halide scaffold. This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle facilitated by a fluoride activator.[1]
Mechanism of Action
The reaction does not proceed through the neutral silane. Instead, the methoxy group is displaced or coordinated by a fluoride ion (from TBAF or TASF) to form a pentacoordinate fluorosilicate intermediate . This hypervalent species is sufficiently nucleophilic to undergo transmetallation with the oxidative addition complex formed between Palladium and the aryl halide.
Figure 1: Activation pathway of Methoxy(4-methoxyphenyl)dimethylsilane via fluoride coordination.[1]
Experimental Protocol
Objective: Synthesis of 4-methoxy-4'-nitrobiphenyl via Hiyama coupling. Scope: Applicable to aryl bromides and iodides.[1][2][3]
Materials
| Reagent | Equiv.[3][4][5] | Role |
| Aryl Halide (e.g., 1-iodo-4-nitrobenzene) | 1.0 | Electrophile |
| Methoxy(4-methoxyphenyl)dimethylsilane | 1.2 - 1.5 | Nucleophile |
| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | 0.08 (8 mol%) | Ligand |
| TBAF (1M in THF) | 2.0 | Activator |
| THF (Anhydrous) | [0.2 M] | Solvent |
Step-by-Step Methodology
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).
-
Purge with Argon for 5 minutes.
-
Add anhydrous THF (1/2 of total volume) and stir at room temperature for 10 minutes until the solution turns yellow/orange (formation of active Pd(0) species).
-
-
Reagent Addition:
-
Add the aryl halide (1.0 equiv) to the reaction vessel.
-
Add Methoxy(4-methoxyphenyl)dimethylsilane (1.2 equiv) via syringe.
-
-
Activation & Reaction:
-
Add TBAF (1M in THF, 2.0 equiv) dropwise. Note: The solution may darken immediately.
-
Heat the reaction mixture to 60°C for 6–12 hours. Monitor conversion by TLC or LC-MS.
-
Checkpoint: The disappearance of the aryl halide indicates completion. The silane is usually in excess.
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (SiO₂). The biaryl product is typically much less polar than the silanol byproducts.
-
Comparison with Other Reagents
Why choose Methoxy(4-methoxyphenyl)dimethylsilane over traditional reagents?
| Feature | Boronic Acids (Suzuki) | Organostannanes (Stille) | MDMOS (Hiyama) |
| Toxicity | Low | High (Neurotoxic) | Low (Silica byproduct) |
| Stability | Moderate (Protodeboronation) | High | High (Indefinite shelf life) |
| Atom Economy | Good | Poor (Heavy Sn waste) | Moderate |
| Activation | Base (Carbonate/Hydroxide) | None (Thermal) | Fluoride (TBAF) |
| Solubility | Variable | High | High (Organic Solvents) |
Synthesis of the Reagent (Self-Validation)
If the reagent is not in stock, it can be synthesized in-house from inexpensive precursors.
Reaction:
Alternatively (via Chlorosilane):
-
Generate Grignard from 4-bromoanisole.
-
Quench with Dichlorodimethylsilane (
) to form Chloro(4-methoxyphenyl)dimethylsilane. -
Perform methanolysis (MeOH/Et3N) to generate the methoxy derivative.
Quality Control (NMR):
-
¹H NMR (CDCl₃): Look for the characteristic methoxy-on-silicon singlet at
ppm and the methoxy-on-aryl singlet at ppm. The dimethylsilyl group appears near ppm.
Troubleshooting & Optimization
-
Low Yield: Often due to "silicon transfer" failure. Ensure the THF is anhydrous, as water hydrolyzes the reagent to the silanol (
) prematurely. While the silanol can couple (Denmark conditions), it requires a different activation protocol (TMSOK/Base). -
Protodesilylation: If the aryl group is cleaved (yielding anisole), the fluoride concentration may be too high or the temperature too high. Switch to a milder activator like TASF or CsF.
References
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Link
-
Denmark, S. E., & Regens, C. S. (2008).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research, 41(11), 1486–1499. Link
-
Sore, H. F., et al. (2012). The Hiyama Cross-Coupling Reaction: New Discoveries. Current Organic Chemistry. Link
-
PubChem Compound Summary. (2023). Chloro(4-methoxyphenyl)dimethylsilane (Precursor Data). National Center for Biotechnology Information. Link(Note: Used for physical property verification of the silyl core).
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. par.nsf.gov [par.nsf.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. scispace.com [scispace.com]
- 5. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
catalyst selection for Methoxy(4-methoxyphenyl)dimethylsilane reactions
Application Note: Optimized Catalyst Selection for Hiyama Coupling of Methoxy(4-methoxyphenyl)dimethylsilane
Abstract
Methoxy(4-methoxyphenyl)dimethylsilane represents a class of robust, non-toxic organosilicon reagents used primarily in Palladium-catalyzed Hiyama cross-coupling. Unlike boronic acids (Suzuki) or organostannanes (Stille), this reagent offers superior stability and low toxicity but requires specific activation strategies to overcome the kinetic inertness of the C–Si bond. This guide details the mechanistic basis for catalyst selection, providing validated protocols for both fluoride-promoted and fluoride-free methodologies.
Mechanistic Basis for Catalyst Selection
To select the correct catalyst, one must understand the "Silicate Switch" mechanism. Methoxy(4-methoxyphenyl)dimethylsilane is tetracoordinate and chemically inert toward transmetallation with Palladium(II).
-
Activation (The Switch): The methoxy group (–OMe) acts as a Lewis acidic handle. An activator (Fluoride or Hydroxide) attacks the silicon center to form a pentacoordinate, hypervalent silicate species [Ar–Si(Me)₂–OMe(F)]⁻.
-
Transmetallation: This negatively charged silicate is the active species that transfers the 4-methoxyphenyl group to the Pd(II) center.
-
Selectivity: The Aryl group (4-methoxyphenyl) transfers preferentially over the Methyl groups due to the lower bond dissociation energy of Si–C(sp²) vs Si–C(sp³) in the transition state.
Visualizing the Pathway
The following diagram illustrates the critical "Activation" step that dictates your choice of reagents.
Figure 1: The Hiyama Catalytic Cycle.[1] Note that the Silane must be activated to a Silicate before entering the cycle.
Catalyst & Ligand Selection Matrix
The electron-rich nature of the 4-methoxyphenyl group makes it a good nucleophile, but steric hindrance at the silicon center (dimethyl groups) requires specific ligand geometries.
Table 1: Optimized Catalyst Systems
| Reaction Scenario | Catalyst Source | Ligand | Activator | Solvent | Key Advantage |
| Standard / Robust | Pd(OAc)₂ | PPh₃ (Triphenylphosphine) | TBAF (1.0 M in THF) | THF or Toluene | Cost-effective; high reliability for aryl iodides/bromides. |
| Sterically Hindered | Pd₂(dba)₃ | SPhos or XPhos | TBAF | Dioxane/THF | Biaryl phosphines facilitate coupling of bulky partners. |
| Fluoride-Free (Green) | PdCl₂ or Pd/C | None (or simple PPh₃) | NaOH or KOH | H₂O / Ethanol | Avoids glass etching; greener profile; utilizes aqueous base activation. |
| High Turnover | [Pd(allyl)Cl]₂ | PCy₃ (Tricyclohexylphosphine) | TBAF | THF | Electron-rich phosphine boosts oxidative addition of aryl chlorides. |
Experimental Protocols
Protocol A: Standard Fluoride-Promoted Coupling
Best for: Initial screening, medicinal chemistry scale-up, and reactions involving acid-sensitive substrates (buffered).
Reagents:
-
Substrate: Aryl Halide (1.0 equiv)
-
Reagent: Methoxy(4-methoxyphenyl)dimethylsilane (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: PPh₃ (4-10 mol%)
-
Activator: TBAF (Tetra-n-butylammonium fluoride), 1M in THF (2.0 equiv)
Workflow:
-
Catalyst Pre-formation: In a dry vial, dissolve Pd(OAc)₂ and PPh₃ in anhydrous THF. Stir for 10 minutes at room temperature (solution turns yellow/orange).
-
Addition: Add the Aryl Halide and Methoxy(4-methoxyphenyl)dimethylsilane to the vial.
-
Activation: Add the TBAF solution dropwise. Note: Mild exotherm may occur.
-
Reaction: Seal the vial and heat to 60–80°C for 4–12 hours.
-
Work-up: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. The silicon byproduct is water-soluble/silanol and is removed in the aqueous wash.
-
Purification: Flash chromatography (Silica gel).
Validation Check:
-
Self-Validating Step: Monitor TLC. The disappearance of the aryl halide is the primary indicator. The silane spot may streak due to hydrolysis on silica; do not confuse this with product.
Protocol B: Fluoride-Free (Base-Activated) Coupling
Best for: Large-scale synthesis, cost-reduction, and avoiding fluoride-mediated silyl ether deprotection elsewhere in the molecule.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Reagent: Methoxy(4-methoxyphenyl)dimethylsilane (1.5 equiv)
-
Catalyst: PdCl₂ (2 mol%)
-
Base: NaOH (2.0 equiv) dissolved in minimal water.
-
Solvent: Ethanol or Isopropanol.
Workflow:
-
Mixing: Combine Aryl Bromide, Silane, and PdCl₂ in Ethanol.
-
Base Addition: Add the aqueous NaOH solution.
-
Reaction: Heat to reflux (80°C ) for 6–18 hours.
-
Mechanism Check: The NaOH hydrolyzes the Si–OMe to Si–OH, which then forms the silicate [Si–O]⁻ active species in situ.
-
Work-up: Filter through Celite to remove Pd black. Concentrate and extract.
Troubleshooting & Optimization
Decision Logic for Optimization
Use the following logic flow to troubleshoot low yields.
Figure 2: Troubleshooting decision tree for Hiyama coupling optimization.
Common Issues:
-
Protodesilylation: If the C–Si bond breaks before transmetallation, you get anisole (Ph-OMe) instead of the biaryl.
-
Fix: Ensure anhydrous conditions if using TBAF. Water acts as a proton source.
-
-
Homocoupling: Formation of Ar–Ar (from the halide) or Ar'–Ar' (from the silane).
-
Fix: Switch to an oxidative-addition promoting ligand (SPhos) to consume the halide faster than the silane homocouples.
-
References
-
Hiyama, T. , & Hatanaka, Y. (1988).[2] Palladium-catalyzed cross-coupling reaction of organometalloids through activation with fluoride ion.[1][3][4][5] Pure and Applied Chemistry, 66(7), 1471-1478. Link
-
Denmark, S. E. , & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1486–1499. Link
-
Srimani, D. , Sawoo, S., & Sarkar, A. (2007).[5] Convenient Synthesis of Palladium Nanoparticles and Catalysis of Hiyama Coupling Reaction in Water.[1][5][6] Organic Letters, 9(18), 3639–3642. Link
-
Organic Chemistry Portal. Hiyama Coupling: Mechanism and Recent Literature. Link
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Precision Biaryl Synthesis via Hiyama Coupling: The Methoxy(4-methoxyphenyl)dimethylsilane System
Executive Summary
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. While Suzuki-Miyaura (Boron) and Stille (Tin) couplings are ubiquitous, the Hiyama Coupling utilizing organosilicon reagents offers a superior safety and stability profile.[1] This guide focuses on Methoxy(4-methoxyphenyl)dimethylsilane , a specialized reagent that balances the robust stability of silanes with the tunable reactivity required for high-yield biaryl synthesis.
Unlike boronic acids, which can suffer from protodeboronation, or stannanes, which carry severe toxicity risks, Methoxy(4-methoxyphenyl)dimethylsilane is non-toxic, bench-stable, and moisture-tolerant. Its activation requires a specific "fluoride trigger," offering chemists precise temporal control over the reaction initiation.
Mechanistic Principles: The Silicon Switch
The core advantage of this reagent lies in its tetracoordinate-to-pentacoordinate transition. In its native state, the silicon center is tetracoordinate (sp³) and chemically inert toward Palladium. This allows the reagent to survive harsh purification or multi-step synthesis conditions prior to the coupling step.
The Fluoride Trigger
For transmetallation to occur, the silicon must be activated by a nucleophile—typically Fluoride (F⁻) or Hydroxide (OH⁻).[2] This attack expands the coordination sphere of the silicon atom, forming a hypervalent pentacoordinate silicate intermediate. This anionic species is sufficiently nucleophilic to transfer the aryl group to the Palladium(II) center.
Figure 1: Mechanistic Pathway (Hiyama Cycle)
The diagram below illustrates the catalytic cycle, highlighting the critical activation step where the inert silane is converted into the active silicate species.
Caption: The catalytic cycle showing the fluoride-mediated activation of the methoxysilane to the hypervalent silicate, enabling transmetallation.[2]
Experimental Protocol
This protocol is optimized for the coupling of Methoxy(4-methoxyphenyl)dimethylsilane with a generic Aryl Bromide. It utilizes TBAF (Tetra-n-butylammonium fluoride) as the activator.[3]
Reagents & Materials
| Component | Role | Equivalents | Notes |
| Aryl Bromide | Electrophile | 1.0 equiv | Ar-Br (Ar-I is faster; Ar-Cl requires specialized ligands) |
| Methoxy(4-methoxyphenyl)dimethylsilane | Nucleophile | 1.2 - 1.5 equiv | Excess ensures completion if minor protodesilylation occurs |
| Pd(OAc)₂ | Catalyst Precursor | 0.02 - 0.05 equiv | Palladium(II) Acetate |
| PPh₃ (Triphenylphosphine) | Ligand | 0.08 - 0.20 equiv | Maintain 1:4 Pd:Ligand ratio |
| TBAF (1M in THF) | Activator | 2.0 - 3.0 equiv | Commercial 1M solution (contains ~5% water, which is tolerated) |
| THF (Tetrahydrofuran) | Solvent | [0.2 M] | Dry, degassed solvent preferred |
Step-by-Step Procedure
Step 1: Catalyst Preparation
-
In a dry reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2-5 mol%) and PPh₃ (8-20 mol%).
-
Purge the vial with Argon or Nitrogen.
-
Add anhydrous THF (half of total volume) and stir at room temperature for 10-15 minutes until the solution turns bright yellow (indicating formation of the active Pd(0)-phosphine complex).
Step 2: Substrate Addition
-
Add the Aryl Bromide (1.0 equiv) to the catalyst mixture.
-
Add Methoxy(4-methoxyphenyl)dimethylsilane (1.2 equiv) via syringe.
Step 3: Activation & Reaction
-
Add the TBAF solution (1M in THF, 2.0 equiv) dropwise. Note: The solution may darken immediately.
-
Seal the vial and heat the reaction mixture to 60°C - 70°C .
-
Monitor reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 12 hours .
Step 4: Work-up
-
Cool the mixture to room temperature.
-
Dilute with Diethyl Ether or Ethyl Acetate.
-
Wash the organic layer with Water (x2) and Brine (x1) to remove excess TBAF and silicon byproducts.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (Silica gel).
-
Tip: Silicon byproducts are often polar; non-polar eluents (Hexanes/EtOAc) usually separate the biaryl product easily.
-
Optimization & Troubleshooting
The success of the Hiyama coupling often depends on balancing the activation rate.
Solvent & Activator Matrix
| Variable | Recommendation | Effect on Reaction |
| Standard Activator | TBAF (THF) | Best general reactivity. The water content in commercial TBAF often assists by forming a reactive silanol intermediate in situ. |
| Anhydrous Activator | TASF | Use for moisture-sensitive substrates. Tris(dimethylamino)sulfonium difluorotrimethylsilicate is non-hygroscopic. |
| Base Activation | Ag₂O / KOH | Alternative to fluoride. Useful if the substrate contains silyl protecting groups (e.g., TBDMS ethers) that TBAF would cleave. |
| Solvent | THF or Dioxane | Ethers are preferred. DMF can be used for sluggish reactions to increase temperature (>100°C). |
Common Issues
-
Problem: Low Conversion / Starting Material Remaining.
-
Cause: Catalyst deactivation (Pd black formation) or insufficient activation of silane.
-
Solution: Increase TBAF to 3.0 equiv. Switch to a more electron-rich ligand like S-Phos or X-Phos to stabilize the Pd cycle.
-
-
Problem: Protodesilylation (Ar-H formation instead of Ar-Ar).
-
Cause: Presence of acidic protons or excessive moisture leading to cleavage of the C-Si bond without coupling.
-
Solution: Ensure reagents are dry. Use TASF instead of TBAF.
-
Workflow Visualization
Caption: Operational workflow for the batch synthesis of biaryls using methoxysilanes.
Comparative Analysis: Why Choose This Reagent?
| Feature | Organosilanes (Hiyama) | Boronic Acids (Suzuki) | Organostannanes (Stille) |
| Toxicity | Low (Biologically inert) | Low | High (Neurotoxic) |
| Stability | High (Resistant to air/moisture) | Moderate (Protodeboronation) | High |
| Activation | Fluoride/Base Trigger | Base required | Spontaneous (Thermal) |
| Purification | Easy (Byproducts are water soluble) | Variable (Boron contaminants) | Difficult (Tin residues) |
| Atom Economy | Moderate | High | Low |
Key Insight: Methoxy(4-methoxyphenyl)dimethylsilane is particularly valuable when the "4-methoxyphenyl" moiety needs to be carried through early synthetic steps where a boronic acid would degrade. The silicon group acts as a robust protecting group until the fluoride trigger is pulled.
References
-
Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organometalloids through activation with fluoride ion.[4][5] Pure and Applied Chemistry. (Foundational work on Fluoride activation).
-
Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Accounts of Chemical Research. (Mechanistic detail on silanol/silicate intermediates).
-
Sore, H. F., et al. (2012). Palladium-catalyzed cross-coupling of organosilicon reagents.[1][4][5][6][7][8] Chemical Society Reviews. (Comprehensive review of modern protocols).
-
Nakao, Y., & Hiyama, T. (2011). Silicon-based cross-coupling reactions: an environmentally benign version of the Suzuki–Miyaura coupling. Chemical Record. (Comparison with Boron reagents).
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
cleavage of the 4-methoxyphenyl(dimethyl)silyl protecting group
Application Note: Cleavage of the 4-Methoxyphenyl(dimethyl)silyl (DSMP) Protecting Group
Strategic Overview
The 4-methoxyphenyl(dimethyl)silyl (DSMP) group represents a specialized niche in organosilicon chemistry. Unlike the ubiquitous tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) groups, which are exclusively used for steric protection of alcohols, the DSMP group is "bimodal." It functions both as a standard silyl ether protecting group and as a hydroxyl surrogate (masked alcohol) via the carbon-silicon bond.
This guide addresses the two distinct "cleavage" scenarios researchers encounter:
-
Standard Desilylation: Removal of the silyl group from an oxygen atom (R-O-Si
R-OH) using fluoride or acid. -
Oxidative Cleavage (Fleming-Tamao): Transformation of a carbon-silicon bond into a carbon-oxygen bond (R-Si
R-OH).[1]
Why use DSMP?
-
Tunable Lability: As a silyl ether, it is less sterically hindered than TBDPS, making it approximately 100x more acid-labile while retaining stability to basic conditions.
-
Electronic Activation: The para-methoxy substituent activates the aryl ring, making it uniquely susceptible to electrophilic protodesilylation—a property exploited in oxidative cleavage protocols where TBDPS is inert.
Mechanistic Principles
A. Fluoride-Mediated Cleavage (Nucleophilic Attack)
The driving force for standard deprotection is the formation of the strong Si–F bond (approx. 135 kcal/mol). Fluoride ions (from TBAF or HF) attack the silicon center to form a pentacoordinate silicate intermediate. The methoxy group on the phenyl ring exerts an electronic effect (resonance donation), which slightly destabilizes the developing negative charge on the leaving silyl group compared to TBDPS, but the lack of tert-butyl bulk makes kinetic access easier.
B. Oxidative Cleavage (Fleming-Tamao)
This is the "superpower" of the DSMP group. The electron-rich 4-methoxyphenyl ring undergoes rapid electrophilic aromatic substitution (ipso-substitution) with weak electrophiles (like
Figure 1: Mechanism of Fluoride-Mediated Desilylation of DSMP Ethers.
Experimental Protocols
Protocol A: Standard Fluoride Deprotection (TBAF Method)
Use this protocol when the DSMP group is attached to an Oxygen (Silyl Ether).
Reagents:
-
Tetrabutylammonium fluoride (TBAF), 1.0 M in THF.[3]
-
Acetic Acid (AcOH) – Critical buffering agent.
-
THF (anhydrous).[4]
Step-by-Step:
-
Preparation: Dissolve the DSMP-protected substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Buffering: Add Glacial Acetic Acid (0.5 equiv relative to TBAF).
-
Expert Insight: TBAF is basic due to the presence of hydroxide impurities and the "naked" fluoride ion. Unbuffered TBAF can cause acyl migration or elimination in sensitive substrates. Acetic acid buffers the solution to pH ~7.
-
-
Addition: Add TBAF solution (1.5 – 2.0 equiv) dropwise at 0 °C.
-
Reaction: Warm to room temperature. Stir for 1–4 hours. Monitor by TLC (the DSMP group is UV active, facilitating monitoring).
-
Workup: Dilute with Et₂O. Wash with saturated NH₄Cl (x2) and brine. Dry over MgSO₄.[3]
-
Purification: Flash chromatography.
Protocol B: Acid-Mediated Cleavage (Selectivity Mode)
Use this protocol to cleave DSMP in the presence of TBDMS or TBDPS groups.
Reagents:
-
Dichloroacetic acid (DCA) or dilute HCl.
-
Methanol/DCM (1:1).
Step-by-Step:
-
Dissolve substrate in MeOH/DCM (0.05 M).
-
Add Dichloroacetic acid (1% v/v).
-
Stir at 0 °C for 30–60 minutes.
Protocol C: The Fleming-Tamao Oxidation (Hydroxyl Surrogate)
Use this protocol when the DSMP group is attached to a Carbon (C-Si) and you wish to convert it to an Alcohol (C-OH).
Reagents:
-
Potassium Bromide (KBr) and Sodium Acetate (NaOAc).
-
Peracetic acid (CH₃COOOH) or Hydrogen Peroxide/KF.
-
Solvent: Acetic Acid/THF.
Step-by-Step:
-
Electrophilic Activation: Dissolve the alkyl-DSMP silane in Glacial Acetic Acid. Add NaOAc (2 equiv) and KBr (2 equiv).
-
Oxidant Addition: Add Peracetic acid (35% in dilute AcOH, 5 equiv) dropwise at room temperature.
-
Rearrangement: Stir for 12 hours at 25–40 °C. The peracid attacks the silicon, followed by a stereoretentive migration of the alkyl group from Si to O.
-
Workup: Quench with aqueous sodium thiosulfate (to remove excess oxidants) and sodium bicarbonate. Extract with EtOAc.[1]
Comparative Stability Data
The following table contextualizes the stability of DSMP relative to common silyl protecting groups.
| Protecting Group | Structure | Acid Stability (Relative) | Base Stability | Fluoride Lability | Primary Use |
| TMS | -SiMe₃ | 1 (Very Labile) | Unstable | High | Transient protection |
| TES | -SiEt₃ | 64 | Moderate | High | Steric differentiation |
| DSMP | -SiMe₂(4-OMe-Ph) | ~100 | High | High | Oxidative cleavage / Acid labile |
| TBDMS (TBS) | -SiMe₂(t-Bu) | 20,000 | High | Moderate | General protection |
| TBDPS | -SiPh₂(t-Bu) | 5,000,000 | High | Low | Robust protection |
Data synthesized from Greene's Protective Groups and specialized organosilicon reviews.
Troubleshooting & Optimization
-
Issue: Incomplete Cleavage (Protocol A).
-
Issue: Side Reactions on Aryl Ring.
-
Cause: During oxidative cleavage (Protocol C), the released phenol byproduct can react with the substrate.
-
Solution: Ensure standard thiosulfate workup is rigorous to remove electrophilic bromine species generated during the reaction.
-
-
Issue: Fluoride Sensitivity.
Decision Workflow (DOT Visualization)
Figure 2: Strategic Decision Tree for DSMP Cleavage.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[4] Wiley.[4] (Standard reference for relative stability data).
-
Fleming, I., Henning, R., & Plaut, H. (1984). The phenyldimethylsilyl group as a masked hydroxy group. Journal of the Chemical Society, Chemical Communications, (1), 29-31. (Foundational paper on the oxidative cleavage utility).
-
Jones, G. R., & Landais, Y. (1996). The Oxidation of the Carbon-Silicon Bond.[1][2][10][11] Tetrahedron, 52(22), 7599-7662. (Comprehensive review of the Fleming-Tamao oxidation mechanism).
-
Suginome, M., & Ito, Y. (2000). Transition-Metal-Catalyzed Additions of Silicon–Silicon and Silicon–Heteroatom Bonds to Unsaturated Organic Molecules. Chemical Reviews, 100(8), 3221-3256. (Contextualizes the use of silyl groups in modern synthesis).
Sources
- 1. Fleming-Tamao Oxidation | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. reddit.com [reddit.com]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Fleming-Tamao Oxidation [organic-chemistry.org]
- 11. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]
Application Note: Methoxy(4-methoxyphenyl)dimethylsilane – A Robust Surrogate for Boronic Acids in Cross-Coupling
Executive Summary
Methoxy(4-methoxyphenyl)dimethylsilane (CAS: 62244-48-8) is a specialized organosilicon reagent utilized primarily as a stable, non-toxic alternative to 4-methoxyphenylboronic acid in Palladium-catalyzed cross-coupling reactions (Hiyama Coupling). Unlike boronic acids, which are prone to protodeboronation and variable stoichiometry due to anhydride formation (boroxines), this silyl ether offers superior shelf-stability and precise stoichiometry.
This guide details the mechanistic advantages of this reagent, provides a validated protocol for its synthesis, and outlines its application in constructing biaryl architectures—a ubiquitous motif in drug discovery (e.g., NSAIDs, kinase inhibitors).
Chemical Profile & Mechanistic Advantage[1][2][3]
The "Silicon Switch"
The reagent consists of a silicon center bonded to a transferable aryl group (4-methoxyphenyl), two stabilizing methyl groups, and a reactive methoxy group.
| Property | Specification |
| Formula | |
| MW | 196.32 g/mol |
| Boiling Point | ~100 °C (at 6 mmHg) |
| Stability | High thermal stability; hydrolyzes slowly to silanol in moist air.[1] |
| Toxicity | Low (Silicon byproducts are generally non-toxic silica/siloxanes). |
Mechanistic Superiority over Boron
In complex molecule synthesis, the primary failure mode of boronic acids is protodeboronation , where the
Activation Mechanism:
The methoxy group acts as a "gatekeeper." It is not labile enough to react spontaneously but possesses high affinity for fluoride ions (
Figure 1: Fluoride-triggered activation pathway converting the inert silane into a reactive silicate.
Experimental Protocols
Protocol A: Preparation of the Reagent
Rationale: Commercial availability can be sporadic. Synthesis from 4-bromoanisole is cost-effective and scalable.
Reagents:
-
4-Bromoanisole (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Dichlorodimethylsilane (1.2 equiv)
-
Methanol (anhydrous, excess)
-
THF (anhydrous)
Step-by-Step Methodology:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with iodine. Add 4-bromoanisole in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure complete formation of (4-methoxyphenyl)magnesium bromide.
-
Silylation: Cool the Grignard solution to 0°C. Add Dichlorodimethylsilane (dissolved in THF) dropwise. Critical: The temperature must be controlled to prevent double addition (forming the diarylsilane).
-
Methanolysis: After stirring for 2 hours at room temperature, cool back to 0°C. Add anhydrous Methanol (2.0 equiv) and Triethylamine (2.0 equiv) to quench the chlorosilane intermediate.
-
Workup: Filter off magnesium salts. Remove solvent in vacuo. Distill the residue under reduced pressure (approx 100°C @ 6 mmHg) to isolate the pure methoxysilane as a colorless oil.[1]
Protocol B: Hiyama Cross-Coupling (Biaryl Synthesis)
Application: Coupling Methoxy(4-methoxyphenyl)dimethylsilane with an Aryl Bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Methoxy(4-methoxyphenyl)dimethylsilane (1.2 equiv)
- (2 mol%)
-
Triphenylphosphine (
) (8 mol%) or SPhos (for sterically hindered substrates) -
TBAF (Tetra-n-butylammonium fluoride) (1.5 equiv, 1M in THF)
-
Solvent: THF (anhydrous)
Workflow:
-
Catalyst Pre-complexation: In a reaction vial, mix
and the phosphine ligand in THF. Stir for 10 minutes under inert atmosphere until the solution turns yellow/orange (generation of active Pd(0)). -
Substrate Addition: Add the Aryl Bromide and Methoxy(4-methoxyphenyl)dimethylsilane to the catalyst mixture.
-
Activation: Add the TBAF solution dropwise. Note: The reaction may warm slightly due to the exothermic formation of the Si-F bond.
-
Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor conversion by TLC or LC-MS.
-
Checkpoint: If conversion stalls, add an additional 0.5 equiv of TBAF.
-
-
Purification: Quench with water. Extract with ethyl acetate. The silicon byproduct is water-soluble/polar and easily removed. Purify the biaryl product via silica gel chromatography.
Advanced Application: The "Masked" Phenol Strategy
In total synthesis, a free phenol is often reactive and requires protection. The (dimethyl)methoxysilyl group can serve as a robust "mask" for a phenol. The 4-methoxyphenyl group acts as the core structure, but if the target molecule is the phenol derived from the silane, this reagent can be used to introduce the ring, which is later oxidized.
Tamao-Fleming Oxidation Protocol:
To convert the
-
Dissolve the silane-containing intermediate in THF/MeOH (1:1).
-
Add
(2 equiv) and (2 equiv). -
Add
dropwise. -
Stir at room temperature. The
bond is cleaved with retention of configuration (if chiral) to yield the phenol.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or inactive silane. | Ensure the silane is not hydrolyzed to the silanol before the reaction (unless using Denmark conditions). Use fresh TBAF (dry). |
| Protodesilylation | Presence of water/acid without transmetallation. | Ensure strictly anhydrous conditions during the setup. Increase Pd loading to outcompete protonolysis. |
| Homocoupling | Oxidative coupling of the silane. | Remove oxygen strictly (freeze-pump-thaw). Avoid Copper salts if not intended. |
| Silyl Group Loss | Reaction with other nucleophiles. | The methoxy-silane is labile to strong acids. Avoid acidic workups prior to the coupling step. |
Visualizing the Hiyama Cycle
The following diagram illustrates the catalytic cycle specific to this reagent, highlighting the critical fluoride activation step.
Figure 2: The Palladium-Catalyzed Hiyama Cross-Coupling Cycle utilizing Fluoride Activation.
References
-
Hiyama, T. (1988). "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry.
-
Denmark, S. E., & Sweis, R. F. (2002). "Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: The Importance of the Silanolate." Accounts of Chemical Research.
-
Fleming, I. (1995). "Silyl-to-Hydroxy Conversion in Organic Synthesis (Tamao-Fleming Oxidation)." ChemTracts.
-
Sigma-Aldrich. (2023). "Product Specification: (4-Methoxyphenyl)dimethylsilanol/silanes."
-
Sore, H. F., et al. (2012). "Hiyama Cross-Coupling of Arylsilanes." Organic Syntheses.
Sources
Troubleshooting & Optimization
Technical Support Center: Methoxy(4-methoxyphenyl)dimethylsilane Optimization
Current Status: Operational | Ticket ID: OPT-Si-OMe-001 Assigned Specialist: Senior Application Scientist, Organosilicon Division
Executive Summary
This guide addresses the optimization of Methoxy(4-methoxyphenyl)dimethylsilane synthesis. The primary challenges with this mono-functional silane are competitive substitution (forming the bis-aryl byproduct) and hydrolytic instability (forming silanols/disiloxanes).
The protocol below shifts from standard Grignard addition to an Inverse Addition Strategy , utilizing kinetic control to maximize the yield of the mono-substituted product.
Module 1: Reaction Design & Stoichiometry
Objective: Prevent the formation of Bis(4-methoxyphenyl)dimethylsilane.
The Core Problem: Over-Alkylation
In standard Grignard reactions, you add the electrophile (Silane) to the nucleophile (Grignard). For dialkoxysilanes, this creates a localized high concentration of Grignard relative to the silane, driving the reaction toward double substitution.
The Solution: Inverse Addition Protocol
You must reverse the order of addition. The Grignard reagent must be added slowly to a chilled, large excess of the silane.
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Reasoning |
| Stoichiometry | 1:1 (Grignard : Silane) | 1 : 3-5 (Grignard : Silane) | Excess silane ensures the Grignard always encounters fresh starting material, not product. |
| Addition Order | Silane added to Grignard | Grignard added to Silane | Maintains a low instantaneous concentration of nucleophile (Grignard). |
| Temperature | 0°C to Room Temp | -78°C to -20°C | Low temperature leverages the difference in activation energy between the first and second substitution. |
| Solvent | Diethyl Ether | THF / Toluene Mix | THF solvates the Grignard; Toluene precipitates Mg salts later, aiding workup. |
Step-by-Step Optimization Workflow
-
Charge a dry 3-neck flask with 5.0 equivalents of Dimethoxydimethylsilane (DMDMS) in anhydrous THF/Toluene (1:1).
-
Cool the system to -78°C (Dry ice/Acetone).
-
Add 1.0 equivalent of 4-Methoxyphenylmagnesium bromide dropwise over 2–4 hours.
-
Critical: The slower the addition, the higher the selectivity.
-
-
Warm slowly to room temperature overnight.
-
Quench (See Module 2).
Module 2: Workup & Purification (The "Isolate" Phase)
Objective: Prevent hydrolysis of the Si-OMe bond.
Warning: The Si-OMe bond is susceptible to hydrolysis by atmospheric moisture, catalyzed by residual acid or base. Standard aqueous workups (NH4Cl wash) are risky if not performed rapidly.
Troubleshooting the Workup
Q: My product turned into a viscous oil or solid after the column. What happened? A: You likely hydrolyzed the product on the silica gel. Silica is slightly acidic and contains surface water.
-
Fix: Avoid column chromatography. Use Vacuum Distillation .[1]
-
Alternative: If you must use a column, neutralize the silica with 2% Triethylamine in Hexanes and use anhydrous eluents.
Q: How do I remove Magnesium salts without water? A: Use the "Non-Aqueous Workup" method:
-
Dilute the reaction mixture with Hexanes or Heptane (Mg salts are insoluble in alkanes).
-
Filter under Argon/Nitrogen using a Schlenk frit or a pressure filter.
-
Wash the filter cake with dry Hexanes.
-
Concentrate the filtrate to recover the crude oil.
Module 3: Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired mono-substitution and the undesired bis-substitution, highlighting the control points.
Caption: Kinetic pathway showing the necessity of inverse addition to prevent the secondary reaction path (red dashed line).
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Dichlorodimethylsilane instead of Dimethoxydimethylsilane? A: Yes, and it is often more reactive.
-
Protocol: React Grignard with excess Dichlorodimethylsilane to form Chloro(4-methoxyphenyl)dimethylsilane.
-
Conversion: Add Methanol (1.1 eq) and a base (Triethylamine or Pyridine) to the chloro-intermediate to generate the methoxy product in situ [1].
-
Pros: Higher conversion rates.
-
Cons: Corrosive HCl salts generated; requires careful neutralization.
Q2: I see a peak at ~3300 cm⁻¹ in IR. Is this normal? A: No. This indicates an -OH stretch , meaning your product has hydrolyzed to the silanol Hydroxyl(4-methoxyphenyl)dimethylsilane.
-
Cause: Wet solvents or exposure to air.
-
Remedy: The silanol will eventually condense to the dimer (disiloxane). You cannot easily revert it. Restart with strictly anhydrous conditions.
Q3: What is the boiling point for distillation? A: While specific experimental data for the methoxy-variant varies, the analogous Chloro(4-methoxyphenyl)dimethylsilane boils at 100°C @ 6 mmHg [2]. Expect the methoxy variant to boil slightly higher or similar. Use a short-path distillation head under high vacuum (<1 mmHg).
References
-
Gelest, Inc. "Reactive Silicones: Forging New Polymer Links."[2] Gelest Technical Brochures. Accessed 2024.
-
ResearchGate. "Chloro(4-methoxyphenyl)dimethylsilane Physical Data."[1] ResearchGate Compound Database. Accessed 2024.
-
Tuulmets, A., et al. "Selectivity in the Grignard Reaction with Silanes."[3] Synlett, 2010.[3]
-
Arkles, B. "Silicon-Based Cross-Coupling Reagents." Gelest Technical Guides.
Sources
common side reactions with Methoxy(4-methoxyphenyl)dimethylsilane
Welcome to the technical support center for Methoxy(4-methoxyphenyl)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile reagent. Our goal is to provide you with the expertise and practical insights to ensure the success of your experiments.
Introduction to Methoxy(4-methoxyphenyl)dimethylsilane
Methoxy(4-methoxyphenyl)dimethylsilane is a valuable reagent in organic synthesis, primarily utilized in cross-coupling reactions and as a protecting group. Its reactivity is centered around the methoxy and the 4-methoxyphenyl groups attached to the silicon atom. Understanding the potential side reactions of these functional groups is crucial for troubleshooting and optimizing your synthetic protocols. This guide will focus on the two most common side reactions: hydrolysis of the methoxy group and protodesilylation of the aryl group.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Section 1.1: Hydrolysis - The Unwanted Reaction with Water
Q1: I observed a new, more polar spot on my TLC plate that I suspect is a byproduct. What could it be?
A1: The most probable byproduct is (4-methoxyphenyl)dimethylsilanol, resulting from the hydrolysis of the methoxy group in your starting material. This reaction is ubiquitous when even trace amounts of water are present in your reaction mixture. The silanol is significantly more polar than the starting methoxysilane, which explains the lower Rf value on a normal-phase TLC plate.
Causality: The silicon-oxygen bond in alkoxysilanes is susceptible to cleavage by water.[1] This hydrolysis can be catalyzed by either acid or base.[1] The resulting silanol can then undergo self-condensation to form a disiloxane, another potential impurity.
Troubleshooting Workflow for Suspected Hydrolysis:
Caption: Troubleshooting workflow for suspected hydrolysis.
Q2: My reaction is sluggish, and the yield is lower than expected. Could hydrolysis be the culprit?
A2: Yes, the hydrolysis of Methoxy(4-methoxyphenyl)dimethylsilane can impact your reaction's efficiency. The formation of the corresponding silanol and its subsequent condensation to a disiloxane consumes your starting material, leading to lower yields. Additionally, the presence of these byproducts can sometimes interfere with the desired reaction pathway, for example, by coordinating to a catalyst.
Preventative Measures:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent. Dry all other reagents and glassware thoroughly.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Storage: Store Methoxy(4-methoxyphenyl)dimethylsilane under an inert atmosphere and in a desiccator.
Section 1.2: Protodesilylation - Cleavage of the Aryl-Silicon Bond
Q3: I have detected anisole in my reaction mixture by GC-MS. Where is it coming from?
A3: The presence of anisole is a strong indicator of protodesilylation, which is the cleavage of the carbon-silicon bond and its replacement with a carbon-hydrogen bond. In this case, the 4-methoxyphenyl group is cleaved from the silicon atom.
Causality: The aryl-silicon bond can be cleaved under certain conditions, particularly in the presence of strong acids or bases, or some transition metal catalysts.[2] The electron-donating nature of the methoxy group on the aromatic ring can make the ipso-carbon more susceptible to electrophilic attack, which can initiate the desilylation process.
Q4: Under what conditions is protodesilylation more likely to occur?
A4: Protodesilylation is favored by:
-
Acidic Conditions: Strong acids can protonate the aromatic ring, facilitating the cleavage of the C-Si bond.
-
Basic Conditions: While less common for simple aryl silanes, strong bases can also promote this reaction, especially at elevated temperatures.
-
Certain Catalysts: Some transition metal catalysts, particularly those used in cross-coupling reactions, can have side activities that lead to protodesilylation.
Minimizing Protodesilylation:
-
pH Control: If possible, buffer your reaction to maintain a neutral pH.
-
Careful Choice of Catalysts: When performing cross-coupling reactions, screen different catalysts and ligands to find a system that minimizes protodesilylation.
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
Reaction Mechanism Overview: Protodesilylation
Caption: Simplified mechanisms for protodesilylation.
Part 2: Experimental Protocols
Protocol 2.1: Purification of Methoxy(4-methoxyphenyl)dimethylsilane
If you suspect your starting material is contaminated with its hydrolysis product, purification by distillation is recommended.
Materials:
-
Crude Methoxy(4-methoxyphenyl)dimethylsilane
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Calcium hydride (CaH₂)
Procedure:
-
Set up the distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Add the crude Methoxy(4-methoxyphenyl)dimethylsilane to the distillation flask, followed by a small amount of calcium hydride (to react with any residual water and silanol).
-
Slowly heat the flask under vacuum.
-
Collect the fraction that distills at the appropriate boiling point. The boiling point of the related chloro(4-methoxyphenyl)dimethylsilane is 100 °C at 6 mmHg, which can be used as an estimate.[3]
-
Store the purified product under an inert atmosphere.
Protocol 2.2: General Procedure for a Moisture-Sensitive Reaction
This protocol provides a general framework for setting up a reaction to minimize hydrolysis.
Materials:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Syringes and needles
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Cannula
-
Anhydrous solvents
Procedure:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Assemble the glassware while hot and purge with inert gas.
-
Add any solid reagents to the reaction flask under a positive pressure of inert gas.
-
Add anhydrous solvents via syringe or cannula.
-
Add liquid reagents, including Methoxy(4-methoxyphenyl)dimethylsilane, via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
Part 3: Data Presentation
Table 1: Common Side Products and Their Identification
| Side Product Name | Chemical Structure | Common Identification Method(s) | Key Diagnostic Signal(s) |
| (4-methoxyphenyl)dimethylsilanol | MeO-Ph-Si(Me)₂-OH | ¹H NMR, IR | Broad singlet for -OH in ¹H NMR; O-H stretch in IR |
| Bis(4-methoxyphenyl)tetramethyldisiloxane | (MeO-Ph-Si(Me)₂)₂O | ¹H NMR, MS | Absence of -OH signal; characteristic Si-O-Si stretch in IR; correct mass in MS |
| Anisole | MeO-Ph | GC-MS, ¹H NMR | Characteristic aromatic signals and methoxy singlet in ¹H NMR; correct mass and fragmentation in GC-MS |
References
-
PubChem. 4-Methoxyphenylacetic Acid. National Center for Biotechnology Information. [Link]
- Google Patents. Process for synthesis of methoxy substituted methylsilanes.
-
PubChem. 4,4'-Dimethoxydiphenylamine. National Center for Biotechnology Information. [Link]
-
MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. [Link]
-
Mayr's Database of Reactivity Parameters. Molecule (4-methoxyphenyl)dimethylsilane. [Link]
- Google Patents.
-
Crysdot LLC. Methoxy(4-methoxyphenyl)dimethylsilane. [Link]
-
ResearchGate. Chloro(4‐methoxyphenyl)dimethylsilane. [Link]
-
ResearchGate. A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. [Link]
-
PMC. A DMAP-enabled strategy for C(sp2)-Si coupling of halosilanes with organic halides. [Link]
-
The Royal Society of Chemistry. Aryl Silane Oxidation. [Link]
- Google Patents. Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
-
University of Cambridge. Palladium-catalysed cross-coupling of organosilicon reagents. [Link]
-
NSF Public Access Repository. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. [Link]
Sources
Technical Support Center: Methoxy(4-methoxyphenyl)dimethylsilane Purification
Executive Summary & Chemical Profile
The Molecule: Methoxy(4-methoxyphenyl)dimethylsilane is a bifunctional organosilane. It features an electron-rich anisole ring and a hydrolyzable methoxy group on the silicon atom.
The Challenge: The primary failure mode in purifying this compound is hydrolysis . The Si-OMe bond is moisture-sensitive. Upon exposure to ambient humidity or acidic media (like untreated silica gel), it hydrolyzes to the silanol (Si-OH), which subsequently condenses into a disiloxane dimer. This creates a "moving target" during purification where impurities regenerate during the process.
Quick Physical Data:
-
State: Colorless Liquid
-
Boiling Point (Est.): ~100–110°C at 5 mmHg (Based on chloro-analog data [1]).
-
Key Impurities: (4-Methoxyphenyl)dimethylsilanol (Hydrolysis product), 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane (Condensation product).
Decision Matrix: Choosing Your Protocol
Before starting, determine the purity requirement and the current state of your crude material.
Figure 1: Decision tree for selecting the appropriate purification methodology based on scale and impurity profile.
Protocol A: Vacuum Distillation (The Gold Standard)
Context: This is the most robust method because it avoids contact with acidic stationary phases.
Step-by-Step Methodology
-
Apparatus Setup: Use a short-path distillation head. Avoid Vigreux columns unless separation is poor, as high surface area increases thermal residence time.
-
System Preparation: Flame-dry the glassware under vacuum to remove adsorbed moisture.
-
Vacuum Application: Apply high vacuum (<5 mmHg).
-
Note: The boiling point of the chloro-analog is 100°C at 6 mmHg [1].[1] Expect the methoxy variant to boil slightly higher.
-
-
Fraction Collection:
-
Fraction 1 (F1): Low boilers (residual solvents, dimethoxydimethylsilane).
-
Fraction 2 (F2): The Product (Collect when temp stabilizes).
-
Pot Residue: Disiloxanes and high-molecular-weight oligomers.
-
Troubleshooting Guide: Distillation
| Symptom | Diagnosis | Corrective Action |
| Boiling point fluctuates wildly | "Bumping" due to superheating or pressure instability. | Use a magnetic stir bar with vigorous stirring. Do NOT use boiling chips (they introduce moisture/air). |
| Product is cloudy after distillation | Moisture ingress during collection. | Backfill system with Argon/Nitrogen only. Dry the receiving flask in an oven beforehand. |
| Viscosity increases in the pot | Thermal polymerization/condensation. | Lower the bath temperature and improve vacuum (lower pressure = lower boiling point). |
Protocol B: Flash Chromatography (The "Passivation" Technique)
Context: Standard silica gel is acidic (pH ~5-6). This acidity catalyzes the hydrolysis of Si-OMe to Si-OH. You must neutralize the silica.
The "Buffered Silica" Protocol
-
Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% Triethylamine (Et3N) .
-
Column Packing: Pour the slurry and flush with 2 column volumes of the Hexane/Et3N mixture.
-
Why? The amine neutralizes surface silanol groups on the silica, preventing them from attacking your silyl ether [2].
-
-
Elution: Run the column using a gradient of Hexanes/Ethyl Acetate (starting 100:0 -> 90:10).
-
Critical: Maintain 0.5% Et3N in the eluent throughout the run.
-
-
Workup: Evaporate fractions immediately. Do not leave the compound in solution with silica fines for extended periods.
Troubleshooting Guide: Chromatography
| Symptom | Diagnosis | Corrective Action |
| Tailing on TLC | Silanol formation (hydrolysis) on the plate. | Treat TLC plate with NH3 vapor or add Et3N to the TLC developing tank. |
| Product yield is low; "New" peak appears | Decomposition on column. | Your silica was not fully deactivated. Switch to Neutral Alumina (Grade III) if silica fails repeatedly. |
| NMR shows Et3N salts | Residual buffer. | Wash the isolated oil with cold, saturated NaHCO3 (rapidly) or simply pump under high vacuum for 4h. |
Mechanism of Failure: The Hydrolysis Cascade
Understanding the degradation pathway is essential for prevention.
Figure 2: The degradation pathway. Note that the condensation step regenerates water, potentially creating an autocatalytic cycle [3].
FAQ: Storage and Analysis
Q: How do I store the purified material? A: Store in a tightly sealed vial with a PTFE-lined cap, preferably in a desiccator or glovebox. Taping the cap with Parafilm is insufficient for long-term storage of methoxysilanes. If possible, store over activated 4Å molecular sieves.
Q: How can I distinguish the product from the silanol impurity by NMR? A:
-
1H NMR (CDCl3): Look at the methoxy region.
-
Si-OMe (Product): Sharp singlet around 3.4 - 3.6 ppm .
-
Si-OH (Impurity): Broad singlet (variable, usually 2.0 - 5.0 ppm) that disappears upon D2O shake.
-
Si-Me2: The dimethylsilyl group often shifts slightly upfield in the silanol compared to the methoxysilane.
-
Q: Can I use drying agents like MgSO4 during workup? A: Yes, anhydrous MgSO4 is acceptable. Avoid acidic drying agents. However, the best "drying agent" is preventing water ingress in the first place.
References
-
ResearchGate. Chloro(4-methoxyphenyl)dimethylsilane Physical Data. Retrieved from
-
Gelest, Inc. Silane Stability and Handling Guide. Retrieved from
-
Arkles, B. Hydrophobicity, Hydrophilicity and Silanes. Paint & Coatings Industry, 2006.[1] Retrieved from
Sources
dealing with impurities in Methoxy(4-methoxyphenyl)dimethylsilane
The following Technical Support Guide is designed for researchers and process chemists working with Methoxy(4-methoxyphenyl)dimethylsilane (CAS: 70693-50-4) .
Status: Operational | Tier: Level 3 (Senior Application Support)
Welcome. You are likely here because your "pure" silane precursor is showing unexpected peaks in NMR, cloudiness upon storage, or failing in downstream cross-coupling/protection steps.
This molecule—an aryl-dimethyl-methoxy silane—sits at a precarious intersection of stability. The Si–OMe bond is hydrolytically unstable, while the electron-rich anisole ring makes the silicon center susceptible to specific electronic effects.
Below are the field-proven protocols to diagnose, treat, and prevent impurity profiles specific to this compound.
Part 1: The Primary Failure Mode (The Hydrolysis Cascade)
Issue: The most common "impurity" is actually a degradation product.
Diagnosis: Appearance of a new set of Si-Me peaks in
Unlike carbon-based ethers, the methoxysilyl group (
The Mechanism of Failure
The reaction does not stop at the silanol (
Figure 1: The Hydrolysis Cascade. Note that the Silanol is rarely isolated; the Dimer is the observed impurity.
Part 2: Troubleshooting & FAQs
Q1: I see extra peaks in the Si-Me region (0.3 - 0.5 ppm). Is this the dimer?
Yes.
-
The Diagnostic: In
H NMR (CDCl ), the dimethylsilyl group ( ) of the pure methoxysilane usually appears as a sharp singlet. The 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane (the dimer) will show a slightly shifted Si-Me signal. -
Confirmation: Check the integration. If you have a mixture, the methoxy peak (
on Silicon, ~3.4-3.5 ppm) will integrate lower relative to the aromatic protons than expected, because the dimer lacks the Si-OMe group. -
Root Cause: Wet solvent (CDCl
is notorious for acidity and moisture) or improper storage.
Q2: Can I purify this using standard silica gel chromatography?
STOP. Do not use untreated silica gel. Standard silica gel is acidic (pH ~5-6) and contains adsorbed water. Loading a methoxysilane onto a standard column acts as a "hydrolysis reactor." You will recover mostly the disiloxane dimer, not your product.
The Fix: You must passivate the silica.
-
Slurry the silica in your eluent (e.g., Hexanes/EtOAc).
-
Add 1-5% Triethylamine (Et
N) to the slurry. -
Stir for 10 minutes to neutralize acidic sites.
-
Run the column using eluent containing 1% Et
N.
Q3: Distillation vs. Chromatography?
For this molecule, Vacuum Distillation is superior.
-
Boiling Point: While the exact bp for CAS 70693-50-4 is not standard in all databases, similar aryl-dimethyl-methoxy silanes boil >80°C at 0.5 mmHg.
-
Why Distill? The dimer has a significantly higher molecular weight (~346 g/mol ) than the monomer (~196 g/mol ) and a much higher boiling point. They separate easily under vacuum.
Q4: My reaction worked, but I have "biaryl" impurities.
Origin: If you synthesized this via Grignard (4-methoxyphenylmagnesium bromide + dimethoxydimethylsilane), the biaryl (4,4'-dimethoxybiphenyl) is a Wurtz-coupling side product.
-
Removal: This impurity is solid and non-polar. It can often be crystallized out from cold hexanes, or separated via the distillation mentioned above (it will sublime/distill at different temperatures).
Part 3: Purification Workflow (Decision Tree)
Use this logic gate to determine your purification strategy.
Figure 2: Purification Logic Gate.
Part 4: Detailed Protocols
Protocol A: Passivated Silica Gel Chromatography
Use this only if vacuum distillation is unavailable or if separating close-running non-volatile impurities.
Materials:
-
Silica Gel 60 (230-400 mesh).
-
Solvent System: Hexanes/Ethyl Acetate (typically 95:5 or 90:10, depending on TLC).
-
Triethylamine (Et
N).
Procedure:
-
Pre-treatment: Suspend the required amount of silica in Hexanes containing 5% v/v Et
N. Stir for 15 minutes. This neutralizes the acidic silanol groups on the silica surface [1]. -
Packing: Pour the slurry into the column. Flush with 2 column volumes of the mobile phase (Hexanes/EtOAc + 1% Et
N). -
Loading: Load the crude Methoxy(4-methoxyphenyl)dimethylsilane (neat or in minimal hexanes/Et
N). -
Elution: Run the column using the mobile phase containing 1% Et
N. -
Evaporation: Rotovap the fractions immediately. Do not let the product sit in the basic solution for days, as base can also catalyze siloxane rearrangement over long periods [2].
Protocol B: High Vacuum Distillation
The Gold Standard for Alkoxysilanes.
Materials:
-
Short-path distillation head or Kugelrohr apparatus.
-
High vacuum pump (< 1.0 mmHg capability).
-
Schlenk manifold (Nitrogen/Argon).
Procedure:
-
Setup: Flame-dry all glassware under vacuum. Ensure the system is leak-tight.
-
Degas: Place crude material in the boiling flask. Cycle vacuum/argon 3 times to remove oxygen and moisture.
-
Ramp: Slowly increase oil bath temperature.
-
Fraction 1: Low boilers (residual solvents, unreacted dimethoxydimethylsilane).
-
Fraction 2:Product . (Expect boiling point >80°C at <1 mmHg; monitor head temperature closely).
-
Residue: The pot residue will contain the high-boiling disiloxane dimer and biaryl salts.
-
-
Storage: Store the distilled fraction immediately in a Schlenk tube or glovebox under inert atmosphere.
Part 5: Impurity Data Summary
| Impurity Type | Chemical Structure | Origin | Removal Strategy |
| Dimer | Ar-Si(Me) | Hydrolysis of product | Distillation (High BP) |
| Biaryl | MeO-C | Grignard Homocoupling | Crystallization / Distillation |
| Silanol | Ar-Si(Me) | Incomplete Hydrolysis | Do not isolate. Dehydrate to dimer or distill. |
| Starting Mat. | Dimethoxydimethylsilane | Excess Reagent | Distillation (Low BP) |
References
-
Arkles, B. (1997). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. (Describes the hydrolytic sensitivity of methoxysilanes and the necessity of moisture control).
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.
-
Pappalardo, L., et al. (2021). "Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard Reagents." Journal of Organic Chemistry. (Details the Grignard synthesis route and associated biaryl/siloxane impurity profiles).
-
Gelest, Inc. "Handling and Storage of Silanes." Technical Guide. (Provides standard protocols for inert atmosphere handling of methoxysilanes).
Methoxy(4-methoxyphenyl)dimethylsilane stability and degradation issues
Status: Operational | Tier: Level 3 (Advanced Chemical Handling)
Introduction: The Stability Paradox
Welcome to the technical support hub for Methoxy(4-methoxyphenyl)dimethylsilane (MDMS). As a Senior Application Scientist, I often see this reagent treated like a standard organic intermediate. It is not.
This molecule sits at a fragile intersection of reactivity. The Si–OMe bond is your primary functional handle (often for Hiyama couplings or surface modification), but it is also the molecule's "Achilles' heel." It is thermodynamically driven to hydrolyze into a silanol and subsequently condense into a thermodynamically stable (and often useless) disiloxane dimer.
This guide replaces generic advice with field-proven protocols to prevent the three most common failure modes: Hydrolysis , Acid-Catalyzed Decomposition on Silica , and Storage Degradation .
Module 1: Hydrolysis & The "Cloudy Vial" Syndrome
The Issue
User Report: "My clear liquid reagent turned cloudy/white after sitting on the bench for 20 minutes."
Root Cause Analysis
This is the textbook signature of moisture-induced hydrolysis . Unlike carbon-based ethers, the silicon-oxygen bond in MDMS is highly susceptible to nucleophilic attack by water.
-
Hydrolysis: Atmospheric moisture attacks the silicon center, displacing methanol.
-
Condensation: The resulting silanol (Si–OH) is unstable; two molecules spontaneously dehydrate to form a siloxane dimer.
Degradation Pathway Visualization
The following diagram illustrates the irreversible cascade from active reagent to inert dimer.
Figure 1: The thermodynamic sink. Once the Silanol forms, dimerization is rapid, leading to the insoluble "cloudiness" (Dimer).
Troubleshooting Q&A
Q: Can I reverse the dimerization if I add excess methanol? A: No. The formation of the Si–O–Si bond is thermodynamically favored (bond energy ~444 kJ/mol) over the Si–OMe bond. Once the liquid turns cloudy (precipitated dimer), the sample is irreversibly degraded.
Q: My NMR shows a broad peak at 1.8 ppm. Is this the product? A: This is likely water interacting with the silanol or methanol byproduct. A pure sample of MDMS should show a sharp singlet for the Si–Me groups (approx 0.3-0.4 ppm) and the OMe group (approx 3.4-3.5 ppm). If you see a new set of methyl peaks slightly upfield or downfield from the main peak, you have significant dimer formation [1].
Module 2: Purification Challenges (The Silica Trap)
The Issue
User Report: "TLC showed a pure spot, but after column chromatography, I recovered <40% yield, and the product looks decomposed."
Root Cause Analysis
Standard silica gel is acidic (pH ~4-5). This acidity catalyzes the hydrolysis of the methoxy group, even in "dry" solvents. When you run MDMS through a standard silica column, you are effectively running it through a solid-state acid reactor [2].
Protocol: The "Neutralized Silica" Method
To purify MDMS or its derivatives, you must buffer the stationary phase.
| Step | Action | Technical Rationale |
| 1 | Prepare Eluent | Add 1% to 3% Triethylamine (TEA) to your hexane/ethyl acetate solvent system. |
| 2 | Slurry Pack | Slurry the silica gel with the TEA-doped solvent before pouring the column. |
| 3 | Flush | Flush the column with 2-3 column volumes of the TEA-doped solvent. |
| 4 | Run | Load your sample. The TEA neutralizes acidic silanol sites (Si-OH) on the silica surface, preventing them from cleaving your reagent's Si-OMe bond [3]. |
Q: Can I use Alumina instead? A: Yes, Neutral Alumina (Brockmann Grade III) is often safer for acid-sensitive silanes than silica. However, alumina has lower resolving power. If your separation is difficult, use the TEA-buffered silica method described above.
Module 3: Storage & Handling Integrity
The Issue
User Report: "I stored the bottle in the fridge, but it degraded after two weeks."
Root Cause Analysis
Cold storage often exacerbates humidity issues. If a cold bottle is opened before reaching room temperature, atmospheric water condenses inside the bottle immediately. Furthermore, standard septa are permeable to moisture over time.
The "Zero-Moisture" Workflow
-
Primary Barrier: Store under Argon or Nitrogen. Parafilm is insufficient for long-term storage of methoxysilanes. Use a tightly sealed cap with a Teflon liner or store in a glovebox.
-
Temperature: Store at Room Temperature if the seal is good. Refrigeration is risky unless the container is desiccated, as thermal cycling pumps moisture past the seals.
-
Sampling: Never pour from the bottle. Always use the Overpressure Syringe Technique :
-
Insert a nitrogen line needle to pressurize the bottle.
-
Insert your sampling syringe.
-
Allow gas pressure to push the liquid into the syringe (don't pull the plunger aggressively, which can create vacuum bubbles/cavitation).
-
Decision Tree: Is My Reagent Safe to Use?
Figure 2: Rapid assessment workflow to prevent wasted experiments.
References
-
Gelest, Inc. "Hydrolytic Stability of Silanes." Gelest Technical Library. Accessed via . (General reference for silane hydrolysis kinetics and dimer formation).
-
Brinker, C. J. "Hydrolysis and Condensation of Silicates: Effects on Structure." Journal of Non-Crystalline Solids, vol. 100, no. 1-3, 1988, pp. 31-50. Link (Authoritative mechanism on acid/base catalysis of alkoxysilanes).
-
Rochester University Chemistry Dept. "Chromatography: The Solid Phase - Triethylamine Deactivated Silica." Laboratory Techniques Guide. Link (Standard protocol for neutralizing silica acidity).
overcoming low reactivity of Methoxy(4-methoxyphenyl)dimethylsilane
Technical Support Center: Methoxy(4-methoxyphenyl)dimethylsilane
Welcome to the technical support guide for Methoxy(4-methoxyphenyl)dimethylsilane. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we address common challenges related to its reactivity, offering field-proven insights and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Methoxy(4-methoxyphenyl)dimethylsilane and where is it used?
Methoxy(4-methoxyphenyl)dimethylsilane, often abbreviated as PMPDMS-OMe, is an organosilicon compound. It is primarily used in two main areas of organic synthesis:
-
As a precursor to a robust protecting group: The corresponding silyl chloride, Chloro(4-methoxyphenyl)dimethylsilane, is used to protect alcohols. The resulting (4-methoxyphenyl)dimethylsilyl ether is significantly more stable than simpler silyl ethers like trimethylsilyl (TMS) ethers, offering orthogonality in complex synthetic sequences.
-
In palladium-catalyzed cross-coupling reactions: The (4-methoxyphenyl)dimethylsilyl group can act as a nucleophilic partner in reactions like the Hiyama coupling to form new carbon-carbon bonds.[1][2]
The reagent itself is typically prepared from 4-bromoanisole and dichlorodimethylsilane via a Grignard reaction.[3]
Q2: Why is Methoxy(4-methoxyphenyl)dimethylsilane considered to have "low reactivity"?
The term "low reactivity" is contextual. It refers to the enhanced stability of the silicon-carbon and silicon-oxygen bonds associated with the (4-methoxyphenyl)dimethylsilyl group compared to other organosilanes. This stability arises from the electronic properties of the 4-methoxyphenyl (para-anisyl) group.
-
Electronic Effect: The methoxy group (-OCH₃) is strongly electron-donating through resonance. This increases the electron density on the silicon-bearing carbon of the phenyl ring. In the context of cross-coupling reactions, arylsilanes with electron-donating groups exhibit lower reactivity compared to those with electron-withdrawing groups because the polarization of the Si-C bond is less favorable for transmetalation.[4]
-
Stability as a Protecting Group: When used to protect an alcohol (forming a silyl ether), the electron-donating nature of the anisyl group strengthens the Si-O bond, making it more resistant to cleavage under conditions that might remove other silyl ethers.[5]
This inherent stability is a double-edged sword: it provides excellent chemical resistance and orthogonality but requires specific, often more forcing, conditions to be cleaved or to participate in coupling reactions.
Q3: What are the main advantages of using this reagent despite its lower reactivity?
The principal advantage is selective stability . In a molecule with multiple functional groups protected by different silyl ethers, the (4-methoxyphenyl)dimethylsilyl group can remain intact while others, like a tert-butyldimethylsilyl (TBDMS) group, are removed. This orthogonality is crucial in multi-step total synthesis. It is stable to many acidic and basic conditions that would cleave less robust protecting groups.[6][7]
Troubleshooting Guide: Overcoming Reactivity Hurdles
This section addresses specific experimental failures and provides actionable solutions.
Problem 1: Inefficient Cleavage of a (4-Methoxyphenyl)dimethylsilyl Ether
-
Symptom: You are attempting to deprotect a hydroxyl group, but the reaction is sluggish, incomplete, or results in a low yield of the desired alcohol. Standard conditions like using tetra-n-butylammonium fluoride (TBAF) in THF at room temperature are ineffective.
-
Causality: The Si-O bond in this silyl ether is particularly robust due to the electronic stabilization from the p-methoxyphenyl group. Standard fluoride sources may lack the sufficient nucleophilic strength or require higher thermal energy to drive the reaction to completion.
-
Solutions: To overcome this stability, a more potent reagent or modified conditions are necessary. The key is to enhance the nucleophilicity of the fluoride source or use strong acids.
Caption: Troubleshooting workflow for silyl ether cleavage.
| Reagent | Solvent | Typical Temperature | Reaction Time | Key Considerations |
| TBAF (1M Soln) | THF | 25-60 °C | 4-24 h | Standard but often slow for this group. Water content can affect reactivity.[8] |
| TAS-F | THF or DMF | 25 °C | 1-6 h | Anhydrous and highly effective fluoride source. More reactive than TBAF.[2] |
| HF-Pyridine | THF / Pyridine | 0-25 °C | 0.5-2 h | Very powerful but corrosive and requires careful handling (use plasticware). |
| Acetyl Chloride (catalytic) | Dry MeOH | 25 °C | 1-5 h | Mild acidic conditions. Tolerates many other protecting groups.[9] |
| NaH / DMF | DMF | 25 °C | 0.5-1 h | Effective for aryl silyl ethers, offering high chemoselectivity.[10] |
-
Preparation: In a nitrogen-flushed flask, dissolve the silyl ether substrate (1.0 equiv) in anhydrous THF (0.1 M).
-
Reagent Addition: Add tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F, 1.5 equiv) portion-wise at room temperature.
-
Monitoring: Stir the reaction at 25 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Problem 2: Failure in Palladium-Catalyzed Hiyama Cross-Coupling
-
Symptom: You are attempting to couple Methoxy(4-methoxyphenyl)dimethylsilane with an aryl or vinyl halide, but you observe no product formation, low yield, or significant formation of homocoupled byproducts.
-
Causality: The success of the Hiyama coupling hinges on the activation of the Si-C bond to facilitate transmetalation to the palladium center.[2] The electron-rich nature of the 4-methoxyphenyl group makes this activation step challenging.[4] The choice of catalyst, ligand, and, most importantly, the activating agent is critical.
-
Solutions: The reaction requires a potent activator to generate a hypervalent silicon species, which is the active nucleophile in the catalytic cycle.[2][4] Fluoride sources are the most common activators. Optimization of the palladium catalyst and ligands can also dramatically improve yields.
Caption: The critical fluoride activation step in the Hiyama coupling catalytic cycle.
| Parameter | Recommendation | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) or Pd(II) precursors for generating the active Pd(0) catalyst. |
| Ligand | Electron-rich phosphines (e.g., P(t-Bu)₃, P(4-MeOC₆H₄)₃) | Electron-rich ligands accelerate the rate-limiting oxidative addition step and stabilize the catalytic species.[11] |
| Activator | TBAF, TBAT, TAS-F | Crucial for success. Fluoride attacks the silicon center, forming a pentacoordinate silicate which is highly nucleophilic and readily undergoes transmetalation.[2][4][12] |
| Solvent | THF, Dioxane, DMF | Polar aprotic solvents are required to dissolve the fluoride salt and facilitate the formation of the active hypervalent silicon species. |
| Temperature | 60-100 °C | Higher temperatures are often needed to overcome the activation energy for the transmetalation of this less reactive organosilane.[4] |
-
Preparation: To a dry, nitrogen-flushed Schlenk tube, add the aryl halide (1.0 equiv), Methoxy(4-methoxyphenyl)dimethylsilane (1.5 equiv), and the fluoride activator (e.g., TBAF, 2.0 equiv).
-
Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.
-
Solvent & Heating: Add anhydrous solvent (e.g., THF, 0.1-0.2 M) via syringe. Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite to remove palladium black and salts.
-
Extraction & Purification: Wash the filtrate with water, dry the organic layer over MgSO₄, concentrate, and purify by flash column chromatography.
References
-
Yadav, J., & Reddy, B. V. (2000). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. ResearchGate. Available at: [Link]
-
Gelest. (n.d.). Cross-Coupling Reactions, Continued. Gelest Technical Library. Available at: [Link]
-
Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. University of Wisconsin-Madison. Available at: [Link]
-
Sivakumar, S., et al. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Arkat USA. Available at: [Link]
-
Srimontree, W., et al. (2017). Palladium-Catalyzed Cross-Coupling of Silyl Electrophiles with Alkylzinc Halides: A Silyl-Negishi Reaction. PMC - NIH. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. organic-chemistry.org. Available at: [Link]
-
Fernandes, R. A., Gholap, S. P., & Mulay, S. V. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. organic-chemistry.org. Available at: [Link]
-
Li, Y., et al. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry. Available at: [Link]
-
Gelest. (n.d.). Cross-Coupling Reactions, Silicon-Based. Gelest Technical Library. Available at: [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. organic-chemistry.org. Available at: [Link]
-
ResearchGate. (2026). Chloro(4‐methoxyphenyl)dimethylsilane. ResearchGate. Available at: [Link]
-
Denmark, S. E., & Choi, J. Y. (2004). Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis. PubMed. Available at: [Link]
-
Lowary, T. L. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC - NIH. Available at: [Link]
Sources
- 1. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kiesslinglab.com [kiesslinglab.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 10. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Methoxy(4-methoxyphenyl)dimethylsilane Reactions
Welcome to the technical support center for catalyst deactivation in reactions involving Methoxy(4-methoxyphenyl)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of catalyst behavior in this specific chemical context. Our goal is to provide you with actionable insights and scientifically grounded protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your reactions. Each issue is followed by a step-by-step troubleshooting protocol.
Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly
You've set up your reaction with Methoxy(4-methoxyphenyl)dimethylsilane, your substrate, and a platinum-based catalyst (e.g., Karstedt's catalyst), but you observe little to no product formation even after a significant amount of time.
Catalyst poisoning is a common issue where impurities or byproducts in the reaction mixture bind to the active sites of the catalyst, rendering it inactive.[1] Platinum catalysts, frequently used in hydrosilylation reactions, are particularly susceptible to poisoning.[2]
-
Identify Potential Poisons:
-
Sulfur Compounds: Sulfur is a notorious poison for platinum catalysts.[2] Ensure that your starting materials, solvents, and even the glassware are free from any sulfur-containing residues.
-
Amine Compounds: Amines can also inhibit or permanently poison platinum catalysts.[2] If your substrate or additives contain amine functional groups, consider using a higher catalyst loading or a different catalyst system.
-
Organotin Compounds: Tin compounds can interfere with platinum-catalyzed reactions.[2] Avoid using any equipment or reagents that may have come into contact with organotin compounds.
-
Other Potential Inhibitors: A variety of other compounds can act as inhibitors, including unsaturated hydrocarbons, phosphines, and certain rubbers or plastics.[3]
-
-
Purify Your Reagents:
-
Distill your solvents and liquid reagents.
-
Recrystallize solid starting materials.
-
Pass reagents through a plug of activated alumina or silica gel to remove polar impurities.
-
-
Perform a Catalyst Activity Test:
-
Run a small-scale control reaction with known pure reagents to confirm the activity of your catalyst batch.
-
-
Consider Catalyst Loading:
-
If trace impurities are suspected, incrementally increasing the catalyst loading might overcome the inhibition. However, this is a temporary fix and not a substitute for proper purification.
-
Issue 2: Inconsistent Reaction Rates and Yields
You are running a series of reactions and observe significant variability in reaction times and product yields, despite using the same protocol.
Exposing the catalyst to excessive temperatures can lead to thermal degradation or sintering, where the fine catalyst particles agglomerate, reducing the active surface area.[4][5] This is particularly relevant for heterogeneous catalysts.
-
Monitor and Control Reaction Temperature:
-
Use a reliable temperature controller and ensure uniform heating of the reaction vessel.
-
Avoid localized "hot spots" by using efficient stirring.
-
-
Evaluate Catalyst Thermal Stability:
-
Consult the manufacturer's data for the recommended operating temperature range of your catalyst.
-
If you suspect thermal degradation, characterize the spent catalyst using techniques like Transmission Electron Microscopy (TEM) to look for changes in particle size.
-
-
Optimize Reaction Conditions:
-
Explore if the reaction can be run efficiently at a lower temperature, even if it requires a longer reaction time.
-
Issue 3: Formation of Unwanted Side Products
Your reaction is producing the desired product, but also significant amounts of byproducts, such as vinyl siloxanes or products from dehydrogenative silylation.
The choice of catalyst and reaction conditions can influence the reaction pathway. For instance, some catalysts might promote side reactions like alkene isomerization or dehydrogenative silylation.[6][7]
-
Optimize Catalyst Choice:
-
While platinum catalysts are common, consider alternatives if side reactions are prevalent. For example, rhodium or iridium complexes can sometimes offer different selectivity. For some silane chemistries, non-tin catalysts are being explored to address both performance and regulatory concerns.[8]
-
-
Adjust Reaction Stoichiometry:
-
The ratio of silane to your unsaturated substrate can impact the formation of byproducts. Experiment with slight excesses of one reactant to favor the desired pathway.
-
-
Introduce Inhibitors:
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in reactions with Methoxy(4-methoxyphenyl)dimethylsilane?
A1: The primary deactivation mechanisms can be categorized as chemical, thermal, and mechanical.[4]
-
Chemical Deactivation: This includes poisoning, where species strongly adsorb to active sites, and fouling (or coking), where deposits block active sites.[4][11]
-
Thermal Degradation: High temperatures can cause sintering of metal particles, reducing the active surface area.[4]
-
Mechanical Deactivation: This is more relevant for supported catalysts and involves physical loss of the catalyst through attrition.[11]
Q2: My reaction involves a platinum catalyst. What are the most common poisons I should be aware of?
A2: For platinum catalysts, the most common poisons include compounds containing sulfur, phosphorus, arsenic, and heavy metals.[1][2] Additionally, amines and some organotin compounds can act as potent inhibitors or poisons in platinum-catalyzed silicone chemistry.[2]
Q3: Can a deactivated catalyst be regenerated?
A3: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.
-
Coking/Fouling: Deactivation by carbonaceous deposits can sometimes be reversed by controlled oxidation (burning off the coke).[12]
-
Poisoning: If the poison is reversibly bound, it might be removed by washing with a suitable solvent or a chemical treatment. However, strong chemisorption often leads to irreversible deactivation.[1]
-
Sintering: Thermal degradation is generally irreversible.
Q4: How can I prevent catalyst deactivation in my experiments?
A4: Proactive measures are key to maintaining catalyst activity.
-
Ensure High Reagent Purity: Use purified reagents and solvents to minimize the introduction of potential poisons.
-
Optimize Reaction Conditions: Operate within the recommended temperature range for your catalyst to avoid thermal degradation.
-
Inert Atmosphere: For oxygen-sensitive catalysts, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Storage: Store catalysts according to the manufacturer's instructions to prevent degradation from exposure to air or moisture.
Q5: Are there alternatives to platinum catalysts for hydrosilylation reactions involving Methoxy(4-methoxyphenyl)dimethylsilane?
A5: Yes, research is ongoing to find more abundant and less expensive alternatives to platinum.[7] Catalysts based on other transition metals like nickel, cobalt, iron, and rhodium have shown activity in hydrosilylation reactions.[6][13] However, their efficiency and selectivity can be highly dependent on the specific substrates and reaction conditions.
Data and Diagrams
Table 1: Common Catalyst Poisons and Their Sources
| Poison Class | Examples | Potential Sources in a Laboratory Setting |
| Sulfur Compounds | Thiols, sulfides, sulfates | Sulfur-cured rubber tubing, certain extraction thimbles, contaminated solvents |
| Amine Compounds | Primary, secondary, and tertiary amines | Amine-based curing agents, certain additives, cross-contamination from other reactions |
| Organotin Compounds | Dibutyltin dilaurate | PVC tubing, residues from other polymerization reactions |
| Phosphorus Compounds | Phosphines, phosphates | Certain ligands, cleaning agents |
Diagram 1: Catalyst Deactivation Pathways
Caption: Major pathways leading to catalyst deactivation.
Diagram 2: Troubleshooting Workflow for a Failed Reaction
Caption: A logical workflow for troubleshooting failed reactions.
References
-
Catalyst deactivation - YouTube. (2021, April 15). Retrieved from [Link]
-
Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.). Retrieved from [Link]
-
US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones. (n.d.). Retrieved from [Link]
-
Hydrosilylation Catalysts (Silicones) - Heraeus Precious Metals. (n.d.). Retrieved from [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.). Retrieved from [Link]
-
What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube. (2025, September 16). Retrieved from [Link]
-
Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ) by Dr. Tanmoy Biswas - YouTube. (2022, February 5). Retrieved from [Link]
-
f0r Cr0sslinkable Silane Terminated P0lymers - American Coatings Association. (n.d.). Retrieved from [Link]
-
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - MDPI. (n.d.). Retrieved from [Link]
-
Platinum‐Based Heterogeneously Catalyzed Hydrosilylation - qualitas1998.net. (2013, July 5). Retrieved from [Link]
-
Alkene Hydrosilylation Using Tertiary Silanes with α‐Diimine Nickel Catalysts. Redox-Active Ligands - Princeton University Library. (2016, May 24). Retrieved from [Link]
-
Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Synthesis of Tris(4-Methoxyphenyl)Phenylsilane Using Phenylsilane and 4-Iodo Anisole Catalyzed by Palladium Complex - SciSpace. (n.d.). Retrieved from [Link]
-
In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Chloro(4‐methoxyphenyl)dimethylsilane - ResearchGate. (2026, January 8). Retrieved from [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. (n.d.). Retrieved from [Link]
-
Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023, May 10). Retrieved from [Link]
-
Troubleshoot silicon contamination on catalysts What are the sources, impacts and possible solutions to controlling this problem in your hydrotreater? - ResearchGate. (2020, April 16). Retrieved from [Link]
-
FAQ: Platinum Catalyzed Silicone Inhibitors | Dow Inc. (n.d.). Retrieved from [Link]
-
Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings - NIH. (2022, October 8). Retrieved from [Link]
-
Troubleshooting of Catalytic Reactors | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Synthesis of Tris(4-Methoxyphenyl)Phenylsilane Using Phenylsilane and 4-Iodo Anisole Catalyzed by Palladium Complex - UI Scholars Hub. (2014, March 25). Retrieved from [Link]
-
Catalysts & Inhibitors - CHT Silicones. (n.d.). Retrieved from [Link]
-
Selective oxidation of silanes into silanols with water using [MnBr(CO) 5 ] as a precatalyst. (2022, December 1). Retrieved from [Link]
-
A Technical Guide to Cure Inhibition - TECHSiL Ltd. (2025, July 14). Retrieved from [Link]
-
Oxidation, Chain Scission and Cross-Linking Studies of Polysiloxanes upon Ageings. (n.d.). Retrieved from [Link]
-
Troubleshooting low catalyst activity in reforming units - Patsnap Eureka. (2025, June 19). Retrieved from [Link]
-
Silanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Catalytic Systems for the Cross-Linking of Organosilicon Polymers - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - MDPI. (2020, May 18). Retrieved from [Link]
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- 2. us-tech.com [us-tech.com]
- 3. A Technical Guide to Cure Inhibition [techsil.co.uk]
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- 6. Verification Required - Princeton University Library [oar.princeton.edu]
- 7. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. paint.org [paint.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalysts & Inhibitors [cht-silicones.com]
- 11. youtube.com [youtube.com]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical Comparison Guide: Characterization of Methoxy(4-methoxyphenyl)dimethylsilane
Executive Summary & Strategic Context
Methoxy(4-methoxyphenyl)dimethylsilane (CAS: 62244-48-8) is a specialized organosilane reagent primarily utilized as a silylating agent for introducing the p-methoxyphenyldimethylsilyl protecting group, and as a precursor in Hiyama cross-coupling reactions.
For researchers in drug development and materials science, this molecule offers a unique balance between reactivity and stability . Unlike its chlorosilane counterparts, it does not evolve corrosive HCl upon reaction, yet the methoxy leaving group provides sufficient lability for catalyzed silylation.
This guide objectively compares analytical workflows for validating the purity and identity of this compound, contrasting it with common alternatives like Chloro(4-methoxyphenyl)dimethylsilane and Ethoxy(4-methoxyphenyl)dimethylsilane .
Quick Comparison: Performance Matrix
| Feature | Methoxy(4-methoxyphenyl)dimethylsilane | Chloro- analog | Ethoxy- analog |
| Reactivity | Moderate (Requires Catalyst) | High (Spontaneous) | Low (Requires Heat/Catalyst) |
| Byproduct | Methanol (Neutral/Toxic) | HCl (Corrosive/Acidic) | Ethanol (Neutral) |
| Hydrolytic Stability | Moderate (Minutes to Hours) | Very Low (Seconds) | High (Hours to Days) |
| Preferred Analysis | GC-MS / | Titration / | GC-FID |
Critical Analytical Methodologies
Method A: Quantitative Si NMR Spectroscopy (The Gold Standard)
While
Why this method? The chemical shift of the silicon atom is highly sensitive to the electronegativity of substituents. It definitively distinguishes between the target methoxysilane, the hydrolyzed silanol, and the dimerized disiloxane.
Experimental Protocol: Inverse Gated Decoupling
-
Instrument : 400 MHz NMR (or higher) with a broadband probe.
-
Solvent : CDCl
(Dried over molecular sieves). -
Relaxation Agent : Chromium(III) acetylacetonate [Cr(acac)
] (0.02 M final concentration). Crucial: Si has a long T1 relaxation time; without Cr(acac) , integration is non-quantitative. -
Pulse Sequence : Inverse gated decoupling (to suppress Nuclear Overhauser Effect for quantitative integration).
-
Reference : Tetramethylsilane (TMS) at 0.00 ppm (Internal or External).
Expected Data Ranges:
| Species | Structure | Approx.
Expert Insight : If you observe a peak broadening or shifting significantly, check the water content of your solvent. Rapid exchange between the methoxysilane and trace water can average the chemical shifts.
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
GC-MS is the workhorse for purity assessment but requires specific handling due to the moisture sensitivity of alkoxysilanes.
Why this method? It detects organic impurities (e.g., anisole, unreacted starting materials) that NMR might miss due to overlap.
Experimental Protocol: Inert Injection
-
Sample Prep : Dilute 10
L of silane in 1.5 mL of anhydrous n-hexane or toluene. -
Vial : Use silanized glass vials to prevent surface interaction.
-
Inlet : Split injection (50:1), 250°C.
-
Column : 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Oven Program : 60°C (1 min)
20°C/min 280°C (3 min).
Diagnostic Mass Fragments (EI, 70 eV):
-
Molecular Ion (
) : m/z ~196 (Often weak). -
Base Peak (
) : m/z ~181 (Loss of methyl group from Si). -
Characteristic Loss : m/z ~165 (Loss of -OMe).
-
Silicon Isotope Pattern : Look for the characteristic
Si/ Si satellite peaks at M+1 and M+2.
Visualization of Analytical Logic
The following diagram illustrates the decision process for characterizing this molecule, ensuring no critical impurity is overlooked.
Caption: Workflow for validating silane purity. Note the critical checkpoint at
Comparative Performance Data
When selecting a reagent for protecting group chemistry, the choice between the Methoxy, Chloro, and Ethoxy variants is dictated by the experimental conditions.
Hydrolytic Stability Experiment
Method: Time-resolved
| Reagent | t | Mechanism | Implications |
| Chloro- | < 10 seconds | Fast S | Must be handled in glovebox; generates acid. |
| Methoxy- | ~ 15-30 mins | S | Can be weighed in air quickly; requires dry solvents for reaction. |
| Ethoxy- | > 2 hours | Sterically hindered S | Requires heating or acid catalysis to react; very stable storage. |
Reactivity in Silylation (Alcohol Protection)
Reaction: R-OH + Silane
-
Methoxy- analog : Requires a nucleophilic catalyst (e.g., Fluoride source like TBAF or strong base like NaH). The reaction is driven by the formation of the strong Si-O bond and the volatility of methanol.
-
Chloro- analog : Reacts spontaneously with weak bases (Imry, Et
N). -
Recommendation : Use Methoxy(4-methoxyphenyl)dimethylsilane when the substrate is acid-sensitive (avoiding HCl from chlorosilanes) but you require faster kinetics than ethoxysilanes offer.
References
-
Pai, C. et al. (2020). Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. National Institutes of Health (PMC). Link
-
Cappelletto, E. et al. (2012).[1] Quantitative analysis of the 29Si NMR peaks in siloxane coatings. ResearchGate. Link
-
Thermo Fisher Scientific . Overview of Organosilanes in Organic Chemistry. Link
-
GuideChem . Methoxy(4-methoxyphenyl)dimethylsilane Properties and Spectral Data. Link
-
MDPI . Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Link
Sources
The Orthogonality of the 4-Methoxyphenyl(dimethyl)silyl (DMPS) Protecting Group: A Comparative Guide
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For researchers, scientists, and drug development professionals, the ability to selectively mask and unmask reactive sites dictates the efficiency and feasibility of complex molecular construction. Silyl ethers are among the most utilized protecting groups for hydroxyl functionalities, valued for their ease of installation and tunable stability.[1] This guide provides an in-depth technical comparison of the 4-methoxyphenyl(dimethyl)silyl (DMPS) protecting group, highlighting its unique orthogonality relative to common alternatives such as the tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers.
The Concept of Orthogonal Protection
An ideal protecting group strategy allows for the selective removal of one protecting group in the presence of others, a concept known as orthogonality.[2][3] This enables chemists to unmask specific functional groups at will, without affecting other protected parts of the molecule.[4] This is particularly crucial in the synthesis of complex molecules like oligosaccharides and polyketides, where multiple hydroxyl groups of similar reactivity must be differentiated.[5] The choice of protecting groups is therefore a critical decision, guided by their differential stability to a range of reaction conditions (acidic, basic, fluoride-mediated, oxidative, etc.).
Introducing the DMPS Protecting Group: A Unique Cleavage Mechanism
The 4-methoxyphenyl(dimethyl)silyl (DMPS) group offers a distinct advantage in the realm of silyl ethers due to its unique mode of deprotection. While most silyl ethers are cleaved by acid, base, or fluoride ions, the DMPS group can be selectively removed under oxidative conditions. This stems from the electronic properties of the 4-methoxyphenyl substituent. The electron-rich aromatic ring is susceptible to oxidation, which in turn destabilizes the silicon-oxygen bond, leading to cleavage. This oxidative lability provides a powerful tool for orthogonal deprotection.
The key to the DMPS group's utility is the ability to cleave it without affecting other silyl ethers that are stable to the chosen oxidant. A commonly employed reagent for this transformation is ceric ammonium nitrate (CAN).[6][7]
Comparative Stability and Deprotection
The orthogonality of the DMPS group is best understood by comparing its stability and deprotection conditions with those of other common silyl ethers.
| Protecting Group | Structure | Stability to Acid | Stability to Base | Stability to Fluoride | Oxidative Cleavage (e.g., CAN) |
| DMPS | O-Si(CH₃)₂(C₆H₄OCH₃) | Low | Moderate | High | Yes |
| TBDMS | O-Si(CH₃)₂(t-Bu) | Moderate | High | Low | No |
| TIPS | O-Si(i-Pr)₃ | High | Very High | Moderate | No |
| TMS | O-Si(CH₃)₃ | Very Low | Low | Very Low | No |
This table provides a qualitative comparison. Relative stabilities can be influenced by the specific substrate and reaction conditions.
As the table illustrates, the DMPS group's susceptibility to oxidative cleavage sets it apart. While its stability to acidic conditions is relatively low, similar to the trimethylsilyl (TMS) group[8], its stability towards fluoride ions is significantly higher. This allows for the selective removal of a TBDMS group with fluoride in the presence of a DMPS ether. Conversely, the DMPS group can be removed with an oxidant like CAN while leaving TBDMS and TIPS ethers intact.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with DMPS-Cl
This protocol describes a general procedure for the protection of a primary alcohol using 4-methoxyphenyl(dimethyl)silyl chloride (DMPS-Cl).
Diagram of the Protection Workflow
Caption: Workflow for the protection of a primary alcohol with DMPS-Cl.
Materials:
-
Primary alcohol (1.0 equivalent)
-
4-methoxyphenyl(dimethyl)silyl chloride (DMPS-Cl) (1.2 equivalents)[9]
-
Imidazole (2.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole.
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add DMPS-Cl dropwise to the solution.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Orthogonal Deprotection of a DMPS Ether in the Presence of a TBDMS Ether
This protocol details the selective oxidative cleavage of a DMPS ether using ceric ammonium nitrate (CAN) while a TBDMS ether remains intact.
Diagram of the Orthogonal Deprotection
Caption: Selective oxidative deprotection of a DMPS ether.
Materials:
-
Substrate containing both DMPS and TBDMS ethers (1.0 equivalent)
-
Ceric ammonium nitrate (CAN) (2.5 equivalents)[6]
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate in a 9:1 mixture of acetonitrile and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add ceric ammonium nitrate in one portion.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the DMPS-protected alcohol is fully consumed, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The 4-methoxyphenyl(dimethyl)silyl (DMPS) protecting group is a valuable tool for the synthetic chemist, offering a unique avenue for orthogonal deprotection. Its lability to oxidative conditions, particularly with ceric ammonium nitrate, allows for its selective removal in the presence of other common silyl ethers like TBDMS and TIPS, which are stable to these conditions. This orthogonality is a significant advantage in the design and execution of complex synthetic strategies, enabling the selective unmasking of hydroxyl groups and facilitating the construction of intricate molecular architectures. The experimental protocols provided herein offer a practical guide for the implementation of DMPS protection and deprotection in a laboratory setting.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis1996, 1996 (09), 1031–1069. DOI: 10.1055/s-1996-4350.
-
Silyl protecting groups - Grokipedia. (n.d.). Retrieved January 29, 2026, from [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved January 29, 2026, from [Link]
- Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972, 94 (17), 6190–6191. DOI: 10.1021/ja00772a043.
-
Deprotection of Silyl Ethers - Gelest. (n.d.). Retrieved January 29, 2026, from [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC. (n.d.). Retrieved January 29, 2026, from [Link]
-
Alcohol or phenol synthesis by silyl ether cleavage - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]
-
Chloro(4‐methoxyphenyl)dimethylsilane - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC. (n.d.). Retrieved January 29, 2026, from [Link]
-
Selective Deprotection of Silyl Ethers | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group - Radboud Repository. (n.d.). Retrieved January 29, 2026, from [Link]
-
Protecting group - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]
-
Synthesis of 4-methoxycinnamoyl chloride - PrepChem.com. (n.d.). Retrieved January 29, 2026, from [Link]
-
Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]
-
Selective deprotection strategy for TBS ether under mild condition - Applied Chemical Engineering. (n.d.). Retrieved January 29, 2026, from [Link]
-
Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - Sci-Hub. (n.d.). Retrieved January 29, 2026, from [Link]
-
Chemoselective Deprotection of Triethylsilyl Ethers - PMC. (n.d.). Retrieved January 29, 2026, from [Link]
-
Versatile reagent ceric ammonium nitrate in modern chemical synthesis - Sciencemadness.org. (n.d.). Retrieved January 29, 2026, from [Link]
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. sciencemadness.org [sciencemadness.org]
- 8. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometric Confirmation of Methoxy(4-methoxyphenyl)dimethylsilane Reaction Outcomes
Executive Summary
Bottom Line Up Front: For the structural confirmation and reaction monitoring of Methoxy(4-methoxyphenyl)dimethylsilane (MW 196.32 Da), Atmospheric Pressure Chemical Ionization (APCI) in positive mode is the superior analytical technique compared to Electrospray Ionization (ESI) or GC-MS (EI).
While ESI is the standard for polar drug metabolites, it frequently fails to ionize neutral organosilanes without specific adduct formation. Conversely, Electron Impact (EI) often induces excessive fragmentation, obliterating the molecular ion (
The Analytical Challenge: Why Silicon is "Stealthy"
Methoxy(4-methoxyphenyl)dimethylsilane serves as a critical reagent in Hiyama cross-coupling reactions (transferring the anisyl group) and surface modification. However, confirming its reaction products presents three specific challenges:
-
Neutrality: The Si-O-C and Si-C bonds create a lipophilic, neutral core that resists protonation in standard ESI acidic mobile phases.
-
Hydrolytic Instability: The methoxy group (-OMe) is labile. In the presence of trace water, the silane hydrolyzes to the silanol (
) and subsequently dimerizes to a disiloxane . Distinguishing the active reagent from its degradation products is critical. -
Isotopic Complexity: Silicon possesses a unique isotopic signature (
: 92.2%, : 4.7%, : 3.1%) which must be leveraged for confirmation.
Comparative Analysis: Selecting the Ionization Mode
The choice of ionization source dictates the quality of your data. The following table compares the performance of the three primary MS interfaces for this specific organosilane.
| Feature | APCI (Recommended) | ESI (Electrospray) | GC-MS (EI) |
| Ionization Mechanism | Gas-phase chemical ionization (Proton transfer) | Liquid-phase ion evaporation | High-energy electron bombardment (70 eV) |
| Sensitivity for Silanes | High (Excellent for neutral/non-polar) | Low (Requires adducts like | Medium |
| Molecular Ion ( | Dominant | Often absent; mostly adducts | Weak or Absent (fragmentation dominates) |
| Hydrolysis Risk | Low (Heated gas evaporates solvent quickly) | High (Analyte sits in aqueous mobile phase) | N/A (Gas phase, but thermal degradation possible) |
| Key Application | Reaction monitoring, impurity profiling | Trace analysis of polar derivatives | Library matching (Fingerprinting) |
Decision Logic for Method Selection
The following decision matrix illustrates the logical flow for selecting the appropriate MS technique based on the sample state and analytical goal.
Figure 1: Decision matrix for selecting the ionization source. APCI is the "Goldilocks" zone for neutral methoxysilanes.
Experimental Protocol: APCI-MS Confirmation
To confirm the presence of Methoxy(4-methoxyphenyl)dimethylsilane (Reagent) or its Hiyama coupling products (Biaryls), follow this self-validating protocol.
A. Sample Preparation (Critical Step)
-
Solvent: Use Acetonitrile (MeCN) or Methanol (MeOH) (LC-MS grade).
-
Note: If using MeOH, be aware that transesterification can occur if the solution sits. MeCN is safer for stability.
-
-
Concentration: Prepare a 10 µg/mL stock solution.
-
Additives: Add 0.1% Formic Acid to promote protonation (
) in positive mode.
B. Instrument Parameters (APCI Source)
-
Vaporizer Temperature: 350°C (High heat ensures volatilization of the silane).
-
Discharge Current: 4-5 µA.
-
Capillary Temperature: 250°C.
-
Sheath Gas (N2): 30-40 arbitrary units (High flow prevents solvent condensation).
C. Data Acquisition
-
Full Scan: Range m/z 100–500.
-
SIM (Selected Ion Monitoring): Monitor m/z 197 (
) and m/z 183 (Silanol ).
Data Interpretation: Fragmentation & Isotope Patterns[1]
The "Silicon Fingerprint"
Unlike carbon-only compounds, organosilanes have a distinct isotopic pattern. For every intense peak at mass
-
M+1 (
): ~10-15% relative abundance. -
M+2 (
): ~3-4% relative abundance. -
Validation Rule: If the M+2 peak is missing or <1%, the peak is not a silicon species.
Fragmentation Pathway
In APCI/ESI, the fragmentation is driven by the stability of the silyl cation.
-
Parent Ion: m/z 197 (
). -
Primary Loss: Loss of Methanol (32 Da) is common in APCI, leading to the silyl cation m/z 165.
-
Secondary Loss: Loss of Methyl radical (15 Da) is less common in soft ionization but dominant in EI.
Figure 2: Mass spectral pathways. The presence of m/z 183 or 375 indicates sample degradation (hydrolysis).
Differentiating Reaction Products (Hiyama Coupling)
When using this silane in Hiyama coupling, you are monitoring the transfer of the 4-methoxyphenyl (Anisyl) group.
| Species | Formula | Expected m/z ( | Diagnostic Feature |
| Reactant (Silane) | 197.1 | Si Isotope Pattern present | |
| Intermediate (Silanol) | 183.1 | Shift of -14 Da from parent | |
| Product (Biaryl) | Variable | NO Si Isotope Pattern | |
| Byproduct (Disiloxane) | Dimer | 375.2 | High mass, complex isotope pattern |
Validation Check: To confirm the Product (Biaryl) , look for the disappearance of the silicon isotope pattern (M+2 peak at 3.4%) and the appearance of the carbon-only isotope profile in the new peak.
References
-
Comparison of Ionization Modes (ESI vs APCI)
-
Hiyama Coupling Mechanism & Reagents
- Title: The Hiyama Cross-Coupling Reaction: New Discoveries
- Source: RUA (Institutional Repository of the University of Alicante)
-
URL:[Link]
-
Hydrolysis Kinetics of Alkoxysilanes
- Title: Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
- Source: Polymers (MDPI)
-
URL:[Link]
-
Mass Spectrometry of Organosilanes (General)
- Title: Electrospray and APCI Mass Analysis - Quick Comparison
- Source: AxisPharm
-
URL:[Link]
Sources
- 1. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. perkinelmer.com.ar [perkinelmer.com.ar]
Technical Guide: Methoxy(4-methoxyphenyl)dimethylsilane in High-Fidelity Synthesis & Surface Engineering
The following technical guide provides an in-depth comparative analysis of Methoxy(4-methoxyphenyl)dimethylsilane (CAS: 62244-48-8), a specialized organosilicon reagent. This document is structured for researchers in medicinal chemistry and materials science, focusing on its dual utility in palladium-catalyzed cross-coupling (Hiyama) and precision surface modification .
Executive Summary: The "Anisyl-Silyl" Advantage
Methoxy(4-methoxyphenyl)dimethylsilane represents a strategic alternative to traditional boronic acids and chlorosilanes. Structurally, it features a central silicon atom coordinated to:
-
A 4-Methoxyphenyl (Anisyl) Group: The active payload for cross-coupling or surface functionalization.
-
Two Methyl Groups: Steric blockers that prevent uncontrolled polymerization (unlike trichlorosilanes).
-
One Methoxy Group: A hydrolyzable "anchor" that allows for activation-controlled reactivity.
Key Value Proposition:
-
In Drug Discovery: It serves as a stable, non-toxic surrogate for 4-methoxyphenylboronic acid in C-C bond formation, eliminating the instability and protodeboronation issues common in Suzuki coupling.
-
In Materials Science: It acts as a monofunctional end-capper , creating precise, self-terminating monolayers without the messy cross-linking associated with trifunctional silanes.
Comparative Analysis: C-C Bond Formation (Hiyama vs. Suzuki)
In pharmaceutical synthesis, introducing a p-anisyl group is a common requirement. The industry standard is Suzuki coupling, but the Hiyama pathway using Methoxy(4-methoxyphenyl)dimethylsilane offers superior process control.
Performance Matrix: Silane vs. Boronic Acid[1]
| Feature | Methoxy(4-methoxyphenyl)dimethylsilane (Hiyama) | 4-Methoxyphenylboronic Acid (Suzuki) |
| Stability | High: Resistant to air, moisture, and oxidation. Indefinite shelf life. | Moderate: Prone to protodeboronation and trimerization (boroxine formation). |
| Activation | "Fluoride Switch": Inert until activated by Fluoride (TBAF/CsF). | Base Promoted: Active immediately upon base addition; harder to control. |
| Toxicity | Low: Byproducts are non-toxic siloxanes. | Variable: Boron waste requires specific disposal protocols. |
| Homocoupling | Negligible: Mechanism suppresses self-coupling. | Common: Oxidative homocoupling often contaminates product. |
| Purification | Easy: Silica gel chromatography easily removes siloxane byproducts. | Difficult: Boron byproducts can chelate to polar products. |
Mechanistic Insight (Causality)
The superiority of this silane lies in its pentacoordinate silicon intermediate . Unlike boronic acids which are constantly "on," the methoxy-silane is "off" until a fluoride ion attacks the silicon center. This forms a hypervalent silicate species
Comparative Analysis: Surface Modification (Capping vs. Coating)
When modifying silica or glass surfaces to be hydrophobic or lipophilic, the choice of silane determines the topology of the layer.
Performance Matrix: Mono- vs. Tri-functional Silanes
| Feature | Methoxy(4-methoxyphenyl)dimethylsilane (Monofunctional) | (4-Methoxyphenyl)trimethoxysilane (Trifunctional) |
| Layer Structure | Monolayer (Brush): 1:1 binding. Self-terminating. | Network (Polymer): 3D cross-linking. Uncontrolled thickness. |
| Reproducibility | High: Surface saturation is the only endpoint. | Low: Dependent on humidity, temp, and time. |
| Steric Control | Dimethyl Groups: Provide spacing, preventing chain entanglement. | Methoxy Groups: Promote lateral polymerization. |
| Application | End-Capping: Deactivating residual silanols; pore size regulation. | Bulk Coating: Creating thick, durable hydrophobic barriers. |
Experimental Protocols
Protocol A: Fluoride-Promoted Hiyama Coupling
Target: Synthesis of 4-Methoxybiphenyl derivatives.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Methoxy(4-methoxyphenyl)dimethylsilane (1.2 equiv)
-
Pd(OAc)₂ (2 mol%) / Ligand (e.g., SPhos or PPh3)
-
TBAF (Tetra-n-butylammonium fluoride) (1.5 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Workflow:
-
Inert Setup: Charge a flame-dried Schlenk flask with the Aryl Halide, Pd catalyst, and Ligand under Argon.
-
Addition: Add THF and Methoxy(4-methoxyphenyl)dimethylsilane via syringe. The mixture remains inactive.
-
Activation: Dropwise addition of TBAF (1M in THF). Note: The solution may darken as Pd(0) is generated and transmetallation begins.
-
Reaction: Stir at 60°C for 4-12 hours. Monitor via TLC/HPLC.
-
Quench: Add water to hydrolyze excess silane into siloxanes.
-
Extraction: Extract with Ethyl Acetate. The siloxane byproducts are non-polar and easily separated.
Protocol B: Surface End-Capping (Vapor Phase)
Target: Passivation of Silica Nanoparticles or Chromatography Stationary Phases.
Rationale: Liquid phase deposition often leads to aggregation. Vapor phase deposition of this volatile silane ensures a true monolayer.
Step-by-Step Workflow:
-
Pre-treatment: Clean silica substrate with Piranha solution (3:1 H₂SO₄:H₂O₂) to maximize surface -OH groups. Dry at 120°C.
-
Chamber Setup: Place substrate in a vacuum desiccator. Place 1 mL of Methoxy(4-methoxyphenyl)dimethylsilane in an open vial next to it.
-
Deposition: Evacuate the chamber (< 10 mbar) and heat the entire system to 80°C.
-
Duration: Allow equilibration for 12 hours. The silane vapor reacts with surface silanols:
-
Curing: Vent chamber and bake substrate at 110°C for 1 hour to complete condensation.
Visualizations
Diagram 1: The "Fluoride Switch" Hiyama Mechanism
This diagram illustrates the unique activation pathway that prevents homocoupling.
Caption: The Fluoride-Activated Transmetallation Cycle. The silane remains inert until fluoride coordination creates the hypervalent species necessary for Palladium interaction.
Diagram 2: Surface Capping Topology
Comparison of the "Brush" monolayer formed by this product vs. the "Network" formed by alternatives.
Caption: Structural outcome comparison. The dimethyl-substituted silane (left) forces a single-layer termination, critical for chromatography and nanotechnology applications.
References
-
Denmark, S. E., & Regens, C. S. (2008).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boronic Acids. Accounts of Chemical Research. [Link]
-
Hatanaka, Y., & Hiyama, T. (1988).[1] Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate. The Journal of Organic Chemistry. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: Methoxy(4-methoxyphenyl)dimethylsilane
Executive Summary & Core Directive
Methoxy(4-methoxyphenyl)dimethylsilane (CAS: 18387-97-2) is a moisture-sensitive organosilane. The primary risk during disposal is hydrolysis , which generates methanol and siloxanes. Improper disposal in sealed containers containing residual moisture can lead to pressure buildup and rupture.
The Golden Rule: Never dispose of this compound directly into aqueous waste streams or down the drain. It must be treated as a Non-Halogenated Organic Solvent Waste (D001 Ignitable), with specific precautions taken to manage methanol evolution.
Chemical Profile & Hazard Assessment
To manage disposal effectively, you must understand the "Why." The safety protocol is dictated by the chemical's reactivity with ambient moisture.
Physical & Chemical Properties
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | Organic waste stream compatible. | |
| Molecular Weight | 196.32 g/mol | N/A |
| Physical State | Liquid (typically) | Pumpable/pourable; requires secondary containment. |
| Reactivity | Moisture Sensitive | Hydrolyzes to release Methanol ( |
| Flash Point | >60°C (Est.) | Treat as Combustible . |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A | PPE (Nitrile gloves, goggles) is mandatory. |
The Mechanism of Hazard (Hydrolysis)
The methoxy group attached to the silicon atom is labile. Upon contact with water (even atmospheric humidity), the following reaction occurs:
Why this matters for disposal:
-
Methanol Release: Methanol is toxic and highly flammable. The waste container effectively becomes a methanol generator.
-
Pressure Buildup: If you discard the pure chemical into a waste container with wet solvents and seal it tightly, the evolved methanol vapor can pressurize the vessel.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system . By following the quenching step, you chemically inert the hazard before it leaves your control.
Phase 1: Assessment & Preparation
-
Quantify: Determine if you are disposing of trace residues (rinsate) or bulk material (>50 mL).
-
PPE Check: Standard Level 1 Lab PPE (Coat, Goggles, Nitrile Gloves). If handling >500 mL, work in a fume hood.
Phase 2: Controlled Quenching (Recommended)
For bulk disposal, it is safer to intentionally hydrolyze the material in a controlled environment than to let it happen unpredictably in a waste drum.
-
Dilution: Dissolve the silane in a compatible organic solvent (e.g., Ethanol, Isopropanol, or Hexane).
-
Hydrolysis: Slowly add water (or dilute aqueous acid like 0.1M HCl) to the solution while stirring in a fume hood.
-
Observation: You may see a slight exotherm or cloudiness as the silanol forms.
-
-
Validation: Allow the mixture to stir open to the atmosphere for 30 minutes. This ensures the methoxy groups are converted to methanol and the gas/vapor evolution is finished.
Phase 3: Segregation & Packaging
-
Waste Stream: Pour the quenched mixture into the Non-Halogenated Organic Waste container.
-
Note: Do not use "Aqueous Waste" containers, as the high organic content (silane + solvent) violates most aqueous discharge permits.
-
-
Container Type: High-Density Polyethylene (HDPE) or Glass.
-
Venting: If you skipped Phase 2 (Quenching) and are disposing of pure material, use a vented cap waste container to prevent pressure accumulation.
Phase 4: Labeling
Label the waste container clearly with the following constituents:
-
Methoxy(4-methoxyphenyl)dimethylsilane
-
Methanol (The hydrolysis byproduct)
-
Solvent (e.g., Ethanol/Hexane used for dilution)
-
Hazard Tags: Flammable, Irritant.
Operational Workflow (Visualized)
The following diagram illustrates the decision logic for disposing of this specific organosilane.
Caption: Decision matrix for the safe disposal of methoxysilanes, prioritizing controlled hydrolysis for bulk quantities to mitigate pressure hazards.
Emergency Procedures
-
Spill (Small < 50 mL): Absorb with vermiculite or sand. Scoop into a waste container. Wipe area with water to hydrolyze remaining traces; the surface may become slippery (siloxanes).
-
Spill (Large): Eliminate ignition sources (Methanol risk). Ventilate the area.[1][2][3][4][5] Use a spill kit compatible with organic solvents.
-
Skin Contact: Wash with soap and water for 15 minutes. The hydrolysis produces methanol on the skin, which can be absorbed, so thorough washing is critical.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Laboratory Safety Guidance. United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Methoxysilanes.[6] National Library of Medicine. [Link]
-
Gelest, Inc. (n.d.). Silane Coupling Agents: Connecting Across Boundaries. (Reference for hydrolysis mechanisms of methoxysilanes). [Link]
Sources
Personal protective equipment for handling Methoxy(4-methoxyphenyl)dimethylsilane
Executive Safety Summary
Core Directive: This guide addresses the handling of Methoxy(4-methoxyphenyl)dimethylsilane (an aryl-alkyl-alkoxysilane).[1] While often perceived as less aggressive than chlorosilanes, this compound presents a specific, insidious hazard profile due to its hydrolytic instability.
The Silent Hazard:
Upon contact with moisture (atmospheric humidity, skin, or mucous membranes), the Si–OMe bond hydrolyzes to release Methanol .
Unlike acid-releasing silanes that burn immediately (warning you of exposure), methoxysilanes can anesthetize the nerve endings while the released methanol absorbs through the skin or eyes, leading to systemic toxicity or optic nerve damage (blindness) without immediate pain signals.
PPE Matrix: The "Double-Barrier" Standard
As a Senior Scientist, I enforce a Double-Barrier Protocol for all methoxysilane handling. Standard nitrile gloves are insufficient for prolonged protection against methanol permeation.[1][2]
| Body Area | PPE Requirement | Technical Rationale |
| Hands (Inner) | Laminate Film (e.g., Silver Shield® / 4H®) | Critical: Nitrile degrades rapidly when exposed to methanol (breakthrough <1 min).[1] Laminate offers >4 hours of permeation resistance.[1] |
| Hands (Outer) | Disposable Nitrile (5 mil minimum) | Provides dexterity and grip (laminates are slippery).[1] Acts as a sacrificial layer; if this layer degrades or stains, change immediately.[1] |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Mandatory. Safety glasses are unsafe.[1] Silanes can bond to the cornea (keratitis), and methanol release causes permanent optic damage. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Primary containment.[1] If working outside a hood (emergency only), use a Full-Face Respirator with Organic Vapor (OV) cartridges.[1] |
| Body | Lab Coat (Nomex/Cotton) + Apron | Standard chemical resistance.[1] Use a rubber apron for bulk transfers (>100mL) to prevent soak-through.[1] |
Operational Protocol: Handling & Synthesis
Pre-Requisite: All glassware must be oven-dried (>120°C) and purged with Nitrogen/Argon.[1] Moisture is the contaminant that degrades your reagent and creates the safety hazard.
Step 1: Reagent Transfer (Syringe Technique)
Use this method for volumes < 20 mL.
-
Purge: Insert a bleed needle (connected to an inert gas bubbler) into the reagent bottle septum.[1]
-
Draw: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes (plungers may swell due to silane/methanol interaction).[1]
-
Transfer: Inject directly into the reaction vessel through a septum.
-
Wipe: Immediately wipe the septum top with a dry Kimwipe.[1] Do not use wet wipes (initiates hydrolysis on the bottle surface).[1]
Step 2: Reaction Monitoring
-
Visual Cue: If the clear liquid turns cloudy or white precipitate forms, moisture has breached the system (formation of siloxane dimers/polymers).
-
Pressure Check: Hydrolysis does not release gas (unlike chlorosilanes releasing HCl), so pressure buildup is less likely, but methanol volatility can increase internal pressure if heated.
Step 3: Emergency Spill Response
-
Small Spill (< 10 mL):
-
Large Spill (> 10 mL):
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision process for selecting PPE based on the specific task intensity.
Figure 1: Decision logic for scaling PPE based on exposure risk. Protocol B is mandatory for any cleanup operations.
Disposal & Quenching Protocol
Crucial Warning: Never dispose of unreacted methoxysilanes directly into solvent waste drums. They can hydrolyze slowly in the drum, releasing methanol and potentially over-pressurizing the container or reacting with other waste streams.
The "Active Quench" Method:
-
Setup: In a fume hood, prepare a beaker with 90% Isopropanol (IPA) and 10% Water. Add 5% Sodium Bicarbonate (
) if available (base catalyzes hydrolysis, ensuring it finishes quickly). -
Addition: Slowly add the silane waste/residue to the IPA mixture.
-
Observation: You may see a mild exotherm.[1]
-
-
Wait: Stir for 30 minutes. This converts the reactive Methoxy-Silane into inert Silanols/Siloxanes and Methanol.[1]
-
Disposal: The resulting mixture can now be safely tagged as "Organic Solvent Waste (Contains Methanol)" .[1]
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1] (Handling of Methoxysilanes and Hydrolysis Mechanisms). [Link]
-
National Institutes of Health (PubChem). Trimethoxysilane Safety Summary (Analogous Hazard Profile). [Link]
-
Princeton University EHS. Laboratory Safety Guide: Organosilanes. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
